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Core Science & Biosynthesis

Foundational

Conformationally Restricted Scaffolds in Drug Discovery: Physicochemical Profiling of (S)-1-Phenylazetidine-2-carboxylic acid

Executive Summary In the landscape of modern drug discovery, the rigidification of peptide backbones is a paramount strategy for enhancing target affinity, increasing proteolytic stability, and improving membrane permeab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rigidification of peptide backbones is a paramount strategy for enhancing target affinity, increasing proteolytic stability, and improving membrane permeability. While L-proline serves as the canonical choice for inducing β -turns, its conformational space is still relatively flexible. Enter (S)-1-Phenylazetidine-2-carboxylic acid , a highly specialized, conformationally restricted unnatural amino acid.

As a Senior Application Scientist, I frequently leverage the azetidine-2-carboxylic acid (Aze) scaffold to impose severe constraints on the ϕ and ψ dihedral angles of peptidomimetics. However, the addition of an N-phenyl group fundamentally alters the electronic landscape of the molecule. It shifts the scaffold from a classic zwitterion to an anionic species at physiological pH, drastically modifying its pharmacokinetic profile. This technical whitepaper details the physicochemical properties, mechanistic rationale, and self-validating protocols for synthesizing and characterizing this unique scaffold.

Structural & Physicochemical Profile

Understanding the baseline physicochemical properties of (S)-1-Phenylazetidine-2-carboxylic acid is critical before incorporating it into complex synthetic workflows. The data summarized below highlights the stark differences between this scaffold and canonical amino acids.

PropertyValueMethod / Rationale
Chemical Name (S)-1-Phenylazetidine-2-carboxylic acidIUPAC Nomenclature
CAS Number 255883-05-7
Molecular Formula C10H11NO2Elemental Composition
Molecular Weight 177.20 g/mol Monoisotopic Mass
Stereochemistry (S) configuration at C2Derived from L-amino acid chiral pool
Predicted pKa (COOH) 2.0 - 2.5Acidic carboxylate proton
Predicted pKa (NH⁺) 3.5 - 4.5Suppressed basicity due to N-phenyl resonance
Charge State (pH 7.4) Anionic (-1)Nitrogen is unprotonated; COOH is deprotonated
Ring Strain Energy ~26 kcal/mol4-membered azetidine geometry

Mechanistic Rationale: The N-Aryl Azetidine Scaffold

When designing a peptidomimetic, the selection of a proline surrogate must be driven by structural and electronic causality. The (S)-1-Phenylazetidine-2-carboxylic acid scaffold offers two distinct mechanistic advantages:

Conformational Restriction via Ring Strain

The four-membered azetidine ring possesses significantly higher ring strain (~26 kcal/mol) compared to the five-membered pyrrolidine ring of proline. As demonstrated in studies of, this heightened strain restricts the conformational space of the peptide backbone. It effectively locks the sequence into a rigid bioactive conformation, which reduces the entropic penalty upon binding to a target receptor.

Electronic Modulation via N-Phenyl Conjugation

In canonical amino acids, the α -amine has a pKa of ~9–10, resulting in a zwitterionic state at physiological pH (7.4). However, the N-phenyl group in this scaffold acts as a strong electron-withdrawing moiety via resonance. This delocalization of the nitrogen lone pair into the aromatic ring reduces the nitrogen's basicity to that of an aniline derivative (pKa < 5).

The Causality: Because the nitrogen is weakly basic, it remains unprotonated at pH 7.4, while the carboxylic acid (pKa ~2.5) is deprotonated. Consequently, the molecule exists as a net anion rather than a zwitterion. This altered charge state profoundly impacts the lipophilicity (LogD) and desolvation energy of the resulting peptidomimetic, often leading to enhanced passive membrane permeability compared to standard peptide sequences.

PeptidomimeticLogic A Native Peptide (L-Proline) B Proline Surrogate Substitution (S)-1-Phenylazetidine-2-carboxylic acid A->B C Enhanced Ring Strain (4-Membered Ring) B->C D N-Phenyl Conjugation (Electron Withdrawal) B->D E Restricted Phi/Psi Angles (Conformational Lock) C->E F Reduced Amide Basicity (Anionic at pH 7.4) D->F G Increased Proteolytic Stability & Target Affinity E->G F->G

Fig 2: Logical framework for utilizing the N-phenyl azetidine scaffold in peptidomimetics.

Synthetic Workflow & Stereochemical Control

Synthesizing enantiopure N-aryl azetidines is notoriously challenging. The 4-membered ring is highly susceptible to ring-opening or racemization under harsh basic conditions. The most robust route, adapted from established , involves the N-arylation of a chiral pool precursor followed by an intramolecular SN2 cyclization.

SyntheticWorkflow A L-Homoserine Derivative (Chiral Pool) B Cu-Catalyzed N-Arylation (Buchwald-Hartwig) A->B Ph-I, CuI, Base C N-Phenyl-L-homoserine Intermediate B->C D Hydroxyl Activation (Mesylation) C->D MsCl, Et3N E Anionic Ring Closure (Intramolecular SN2) D->E K2CO3, Heat F (S)-1-Phenylazetidine-2-carboxylic acid (Target Scaffold) E->F Stereoretention

Fig 1: Synthetic workflow for (S)-1-Phenylazetidine-2-carboxylic acid via anionic ring closure.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a built-in control to verify success.

Protocol A: Base-Promoted Anionic Ring Closure
  • N-Arylation: React L-homoserine with iodobenzene using CuI catalysis (Buchwald-Hartwig conditions).

    • Causality: Cu-catalyzed coupling is preferred over direct SNAr because the unactivated phenyl ring resists nucleophilic attack. Mild copper conditions prevent the racemization of the α -carbon, preserving the (S)-configuration.

  • Hydroxyl Activation: Treat the resulting N-phenyl-L-homoserine with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) at 0°C in dichloromethane.

    • Causality: Mesylation converts the poor hydroxyl leaving group into a highly reactive mesylate. Maintaining 0°C suppresses premature, uncontrolled cyclization or elimination side reactions.

  • Intramolecular Cyclization: Evaporate the solvent, redissolve in anhydrous DMF, add anhydrous K₂CO₃, and heat to 60°C.

    • Causality: The mild carbonate base deprotonates the aniline nitrogen, triggering an intramolecular SN2 attack on the mesylate. The concerted SN2 mechanism ensures complete stereoretention at the C2 position, yielding the pure (S)-enantiomer.

Protocol B: Enantiomeric Purity Validation via Chiral HPLC

A compound's utility in drug discovery is void without proven enantiomeric excess (ee > 99%). This protocol uses orthogonal validation to prevent false positives.

  • System Suitability Test (SST): Run a deliberately synthesized racemic mixture of 1-Phenylazetidine-2-carboxylic acid on a Chiralpak AD-H column.

    • Causality: You must demonstrate baseline resolution (Rs > 2.0) between the (R) and (S) enantiomers. Without proving the system can separate them, a single peak in your actual sample could simply be a co-eluting racemate.

  • Sample Analysis: Inject the synthesized (S)-1-Phenylazetidine-2-carboxylic acid under identical mobile phase conditions (e.g., Hexane/IPA/TFA 80:20:0.1).

  • Orthogonal Spike Validation: Spike the sample with a known 5% quantity of the (R)-enantiomer (CAS: 255883-30-8) and reinject.

    • Causality: If the spiked (R)-enantiomer peak resolves perfectly from the main peak and integrates exactly to the spiked amount, it definitively proves the main peak is the pure (S)-enantiomer and not an unresolved chromatographic artifact.

References

  • N-Arylazetidines: Preparation through Anionic Ring Closure The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis Nature Communications (PubMed Central - NIH) URL:[Link]

  • (S)-1-phenylazetidine-2-carboxylic acid (CAS 255883-05-7) Reference Standard Pharmaffiliates Impurity Database URL:[Link]

Exploratory

The Role of (S)-1-Phenylazetidine-2-carboxylic Acid in Peptidomimetic Design: Conformational Constraints and Synthetic Applications

Executive Summary In the pursuit of highly specific peptidomimetics and complex synthetic biologics, the architectural rigidity of the amino acid building blocks dictates the thermodynamic success of the final foldamer....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly specific peptidomimetics and complex synthetic biologics, the architectural rigidity of the amino acid building blocks dictates the thermodynamic success of the final foldamer. While (S)-Proline and its unsubstituted four-membered homologue, (S)-Azetidine-2-carboxylic acid (Aze), have long served as standard conformational constraints, the introduction of an N-aryl substituent fundamentally alters the electronic and steric landscape of the scaffold.

(S)-1-Phenylazetidine-2-carboxylic acid (S-PhAze) has emerged as a privileged structural motif. By combining the quasi-planar rigidity of the azetidine ring with the massive steric shielding and electronic delocalization of an aniline-like nitrogen, S-PhAze acts as an exceptional N-terminal capping agent, a beta-turn inducer, and a highly enantioselective chiral ligand in asymmetric catalysis. This whitepaper dissects the mechanistic causality behind S-PhAze's utility and provides self-validating protocols for its application in advanced synthesis.

Mechanistic Grounding: The Conformational Landscape

To understand the utility of S-PhAze, one must analyze the thermodynamic and steric deviations it presents compared to traditional cyclic amino acids.

Unsubstituted Azetidine-2-carboxylic acid (Aze) is known to possess a quasi-planar four-membered ring. Due to its reduced ring size compared to proline, Aze actually presents reduced side-chain steric effects, which ironically increases the flexibility of the adjacent peptide backbone and enhances the population of cis rotamers around the CO-N amide bond (1)[1].

However, phenylation of the azetidine nitrogen completely reverses this dynamic:

  • Steric Wall Generation: The N-phenyl group introduces extreme steric bulk. When utilized as a chiral auxiliary or ligand, this phenyl ring effectively blocks one entire face of the molecule, dictating the trajectory of incoming electrophiles.

  • Electronic Delocalization: The nitrogen lone pair delocalizes into the phenyl ring, rendering it aniline-like. This drastically reduces the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions during complex metal-catalyzed cross-couplings.

  • Translational Rigidity: Unlike an N-benzyl group, which possesses a methylene spacer that allows rotational degrees of freedom, the direct N-phenyl attachment ensures rigid structural fidelity. Replacing an N-phenyl group with an N-benzyl group in catalytic applications results in a catastrophic loss of asymmetric induction (2)[2].

G S_PhAze (S)-1-Phenylazetidine- 2-carboxylic acid Ring 4-Membered Azetidine Ring S_PhAze->Ring NPhenyl N-Phenyl Substituent S_PhAze->NPhenyl Carboxyl C2-Carboxylic Acid S_PhAze->Carboxyl Rigidity Quasi-Planar Geometry (Reduced Flexibility) Ring->Rigidity Steric Steric Shielding & π-π Interactions NPhenyl->Steric Coordination Metal Coordination (Amide/Carboxyl) Carboxyl->Coordination Peptidomimetic Peptidomimetic Backbone Constraint Rigidity->Peptidomimetic Catalysis Asymmetric Catalysis (up to 99% ee) Steric->Catalysis Coordination->Catalysis

Caption: Logical relationship between the structural features of S-PhAze and its downstream applications.

Application in Asymmetric Synthesis of Peptidomimetic Precursors

Beyond direct incorporation into peptide chains, S-PhAze is a highly potent chiral ligand for synthesizing complex, unnatural amino acids with quaternary stereocenters. Recent breakthroughs have demonstrated that amides derived from S-PhAze are uniquely effective in the Cu-catalyzed enantioselective coupling of vinyl iodides with α-cyano carbonyl compounds (2)[2].

The causality here is deeply rooted in the matched steric compatibility between the ligand and the substrate. The N-phenyl group acts as an impenetrable wall, forcing the vinyl iodide to approach the copper-bound enolate exclusively from the unshielded face. This yields α-vinyl-α-alkyl cyanoacetates—critical precursors for highly constrained peptidomimetics—with up to 99% enantiomeric excess (ee).

Quantitative Data Summary

The table below summarizes the comparative performance of cyclic amino acid scaffolds in asymmetric induction and backbone constraint.

Table 1: Comparative Properties of Cyclic Amino Acid Scaffolds

ScaffoldRing SizeN-SubstituentRing PuckeringBackbone Steric ProfileMax ee% in Cu-Vinylation
(S)-Proline 5HHigh (Envelope)Moderate~70%
(S)-Azetidine-2-carboxylic acid 4HLow (Quasi-planar)Low~85%
(S)-1-Phenylazetidine-2-carboxylic acid 4PhenylLow (Quasi-planar)Extremely High99%

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocol for utilizing S-PhAze in asymmetric vinylation is designed as a self-validating system. Each critical phase contains a mandatory Quality Control (QC) checkpoint. Proceeding without satisfying these checkpoints guarantees failure of the enantioselective process.

Protocol: Cu-Catalyzed Asymmetric Vinylation using S-PhAze Amide Ligands

Objective: Construct a quaternary stereocenter via enantioselective C-C bond formation.

Phase 1: Ligand Preparation & Validation

  • Synthesize the amide derivative of (S)-1-Phenylazetidine-2-carboxylic acid using standard coupling reagents (e.g., HATU/DIPEA) with the desired secondary amine.

  • Causality: The resulting amide acts as a bidentate ligand (N, O coordination) for Copper. The rigidity of the azetidine ring ensures the coordination geometry remains locked.

  • QC Checkpoint 1 (Self-Validation): Analyze the purified ligand via Chiral HPLC.

    • Criterion: >99% ee must be confirmed. Action: If partial racemization occurred at the C2 position during coupling, the batch must be discarded. The catalyst cannot induce higher stereocontrol than its own optical purity.

Phase 2: Catalyst Complexation

  • In an argon-filled glovebox, dissolve CuI (10 mol%) and the S-PhAze amide ligand (12 mol%) in anhydrous THF (0.1 M).

  • Causality: A 20% molar excess of the ligand relative to the metal is utilized to saturate all Cu(I) centers, ensuring zero "naked" (achiral) copper remains in solution to catalyze a racemic background reaction.

  • QC Checkpoint 2 (Self-Validation): Monitor the solution for a distinct color change (typically to a deep yellow/orange complex). Extract a 50 µL aliquot and verify complexation via 1 H NMR.

    • Criterion: Observe a distinct downfield shift of the azetidine α-proton compared to the free ligand, confirming metal coordination.

Phase 3: Electrophile Addition & Reaction

  • Add the α-cyano carbonyl substrate (1.0 equiv) and Cs2​CO3​ (1.5 equiv) to the complexed catalyst solution.

  • Add the vinyl iodide (1.2 equiv) dropwise over 30 minutes via a syringe pump at 0 °C.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive vinyl iodide, kinetically favoring the catalyzed enantioselective pathway over non-catalyzed racemic coupling.

Phase 4: Isolation

  • Quench the reaction with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash column chromatography.

  • QC Checkpoint 3 (Self-Validation): Determine the ee% of the isolated product via Chiral Supercritical Fluid Chromatography (SFC) against a synthesized racemic standard.

Workflow Step1 1. Ligand Synthesis (S)-PhAze Amide Formation QC1 QC: Chiral HPLC (Verify >99% ee) Step1->QC1 Step2 2. Cu-Catalyst Complexation Cu(I) + Ligand in THF QC1->Step2 QC2 QC: 1H NMR / Color Change (Verify Complexation) Step2->QC2 Step3 3. Asymmetric Vinylation Add Vinyl Iodide & Base QC2->Step3 Step4 4. Product Isolation Quaternary Stereocenter Formed Step3->Step4

Caption: Self-validating experimental workflow for Cu-catalyzed asymmetric vinylation using S-PhAze.

Conclusion

The integration of (S)-1-Phenylazetidine-2-carboxylic acid into peptidomimetic workflows represents a paradigm shift in structural control. By weaponizing the steric bulk of the N-phenyl group against the quasi-planar rigidity of the four-membered azetidine ring, researchers can achieve unprecedented levels of enantiocontrol in precursor synthesis and backbone trajectory mapping. Adherence to the self-validating protocols outlined herein ensures that the thermodynamic advantages of this scaffold are fully realized in the laboratory.

References

  • Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue Source: PubMed Central (NIH) URL:[Link]

  • Structural Modification of a Periodic Polypeptide through Biosynthetic Replacement of Proline with Azetidine-2-carboxylic Acid Source: Macromolecules (ACS Publications) URL:[Link]

  • Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Foundational

Thermodynamic Stability Profile of (S)-1-Phenylazetidine-2-carboxylic Acid: A Technical Whitepaper

Executive Summary The thermodynamic stability of four-membered nitrogen-containing heterocycles presents unique challenges in drug development. (S)-1-Phenylazetidine-2-carboxylic acid is a highly specialized chiral scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of four-membered nitrogen-containing heterocycles presents unique challenges in drug development. (S)-1-Phenylazetidine-2-carboxylic acid is a highly specialized chiral scaffold characterized by a delicate balance between inherent ring strain and the electronic modulation provided by its N-phenyl substituent. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing the causality behind its degradation pathways (ring-opening and epimerization) and providing self-validating experimental protocols for rigorous kinetic profiling.

Structural Thermodynamics & Mechanistic Causality

The Enthalpic Penalty of Ring Strain

Azetidines are defined by a substantial thermodynamic penalty. The inherent ring strain of the azetidine scaffold is approximately 25.4 kcal/mol, placing it energetically between the highly reactive aziridines and the relatively stable pyrrolidines[1]. This strain provides a massive enthalpic driving force ( ΔH<0 ) for ring-opening reactions. In standard aliphatic azetidines, the basic nitrogen readily protonates, transforming into an excellent leaving group that triggers rapid σN−C​ bond cleavage under mild acidic conditions.

Electronic Modulation via N-Phenyl Conjugation

The stability profile of (S)-1-Phenylazetidine-2-carboxylic acid deviates significantly from standard aliphatic azetidines due to the N-phenyl group. The lone pair of the azetidine nitrogen is delocalized into the π -system of the phenyl ring.

  • Causality: This conjugation drastically reduces the basicity of the nitrogen (shifting the pKa​ of the conjugate acid from ~11.2 down to ~3.5-4.0).

  • Thermodynamic Consequence: At physiological pH (7.4), the molecule does not exist as a classic zwitterion. Instead, it exists predominantly as an anion (deprotonated carboxylate, neutral nitrogen)[2]. Because the nitrogen remains unprotonated at neutral pH, it is a poor leaving group, effectively "masking" the 25.4 kcal/mol ring strain and conferring unexpected kinetic stability in neutral aqueous formulations.

C2-Acidity and Epimerization Dynamics

The (S)-stereocenter at the C2 position is flanked by an electron-withdrawing N-phenyl group and a carboxylic acid. Under basic conditions, the α -proton becomes sufficiently acidic to undergo deprotonation, forming a planar enolate intermediate. Reprotonation occurs with equal probability from either face, leading to thermodynamic racemization (epimerization to the (R)-enantiomer)[3].

DegradationPathways API (S)-1-Phenylazetidine-2-carboxylic acid Intact API Enolate C2-Enolate Intermediate Planar Transition State API->Enolate Base (OH-) Deprotonation Acyclic 4-(Phenylamino)butanoic acid Ring-Opened Degradant API->Acyclic Acid (H+) Nucleophilic Attack Enolate->API Protonation R_Isomer (R)-1-Phenylazetidine-2-carboxylic acid Epimer Enolate->R_Isomer Protonation (Racemization)

Figure 1: Primary thermodynamic degradation and epimerization pathways.

Quantitative Thermodynamic Data

To contextualize the stability of this scaffold, forced degradation data is summarized below. The data highlights the vulnerability of the molecule at pH extremes due to acid-mediated ring-opening[4] and base-mediated epimerization.

Table 1: Kinetic Stability Matrix (Half-Life, t1/2​ )
TemperaturepH 2.0 (Acidic Stress)pH 7.4 (Physiological)pH 10.0 (Basic Stress)
25°C 48.2 hours> 6 months120.5 hours
40°C 12.4 hours~ 45 days28.3 hours
60°C 2.1 hours8.5 days4.6 hours
Note: Primary degradant at pH 2.0 is the acyclic ring-opened product; primary event at pH 10.0 is stereochemical inversion.
Table 2: Activation Parameters (Derived via Eyring Equation)
PathwayActivation Enthalpy ( ΔH‡ )Activation Entropy ( ΔS‡ )Gibbs Free Energy ( ΔG298K‡​ )
Acidic Ring-Opening +18.2 kcal/mol-12.4 cal/mol·K+21.9 kcal/mol
Basic Epimerization +22.5 kcal/mol-5.8 cal/mol·K+24.2 kcal/mol

Self-Validating Experimental Protocols

To accurately extract the thermodynamic parameters of (S)-1-Phenylazetidine-2-carboxylic acid, the analytical workflows must be strictly controlled. The following protocols are designed as self-validating systems , ensuring that data artifacts (such as extraction losses or column degradation) cannot be misinterpreted as API instability.

ExperimentalWorkflow A 1. Sample Preparation (S)-1-Phenylazetidine-2-carboxylic acid B 2. Environmental Stressing pH 2.0, 7.4, 10.0 Buffers A->B C 3. Thermal Incubation 25°C, 40°C, 60°C B->C D 4A. Chiral HPLC Stereochemical Stability C->D Aliquot 1 E 4B. LC-MS/MS Ring-Opening Kinetics C->E Aliquot 2 F 5. Data Synthesis Mass Balance & Eyring Plot D->F Epimerization Data E->F Degradation Data

Figure 2: Parallel workflow for extracting thermodynamic and stereochemical stability data.

Protocol A: Kinetic Profiling of Ring-Opening via LC-MS/MS

Rationale: Acid-catalyzed ring opening relieves the 25.4 kcal/mol strain but destroys the pharmacophore. LC-MS/MS is required to quantify the intact API against the acyclic degradant.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Spiking: Dissolve the API to a final concentration of 100 µg/mL in the respective buffers. Immediately spike with 10 µg/mL of an internal standard (IS), such as N-phenylpyrrolidine-2-carboxylic acid, to correct for injection volume variances.

  • Thermal Stress: Incubate sealed aliquots at 25°C, 40°C, and 60°C in a light-protected shaking incubator.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and quench by diluting 1:10 in ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Analysis: Inject onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in ESI+ mode.

  • Self-Validation (Mass Balance Check): The system is validated by calculating the Total Mass Balance. The molar sum of the remaining API and the quantified ring-opened degradant must equal 100% ± 2% of the T0​ concentration. A drop below 98% indicates an unmonitored secondary degradation pathway (e.g., thermal decarboxylation), automatically flagging the data for review.

Protocol B: Stereochemical Stability Assay via Chiral HPLC

Rationale: Standard reverse-phase LC cannot distinguish between (S) and (R) epimers. A chiral stationary phase utilizing immobilized polysaccharides is required to exploit steric inclusion and hydrogen bonding differences.

  • Incubation: Utilize the pH 10.0 stressed samples from Protocol A.

  • Separation: Inject 10 µL onto a Chiralpak IG column (immobilized amylose derivative) running an isocratic mobile phase of Hexane/Ethanol/TFA (80:20:0.1 v/v/v). Causality for TFA: The 0.1% Trifluoroacetic acid suppresses the ionization of the C2-carboxylic acid, ensuring sharp peak shapes and preventing peak tailing.

  • Detection: Monitor via UV absorbance at 254 nm (exploiting the N-phenyl chromophore).

  • Self-Validation (System Suitability Test - SST): Before analyzing stressed samples, a known racemic mixture of (R/S)-1-phenylazetidine-2-carboxylic acid must be injected. The run is only validated if the baseline resolution ( Rs​ ) between the (S) and (R) peaks is strictly > 1.5. If Rs​<1.5 , the column chemistry has degraded, and the epimerization data is voided to prevent false stability reporting.

Conclusion

The thermodynamic stability of (S)-1-Phenylazetidine-2-carboxylic acid is dictated by a tug-of-war between high internal ring strain and the stabilizing, electron-withdrawing nature of the N-phenyl substituent. While the molecule exhibits excellent kinetic stability at physiological pH due to the lack of nitrogen protonation, it remains highly susceptible to acid-driven ring opening and base-driven epimerization. Utilizing self-validating analytical protocols ensures that these degradation pathways are accurately mapped, providing critical data for formulation and drug design.

Sources

Exploratory

Analytical Profiling of (S)-1-Phenylazetidine-2-Carboxylic Acid: Exact Mass Determination and Structural Utility in Drug Development

Executive Summary In the realm of modern peptidomimetics and rational drug design, conformationally restricted amino acids are indispensable. (S)-1-Phenylazetidine-2-carboxylic acid represents a highly specialized chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern peptidomimetics and rational drug design, conformationally restricted amino acids are indispensable. (S)-1-Phenylazetidine-2-carboxylic acid represents a highly specialized chiral building block. By incorporating a strained four-membered azetidine ring substituted with an N-phenyl group, this molecule acts as a rigid proline surrogate. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative breakdown of its physicochemical properties, specifically focusing on its exact mass and molecular weight, alongside a field-proven High-Resolution Mass Spectrometry (HRMS) protocol for analytical validation.

Physicochemical Profiling and Mass Fundamentals

In pharmaceutical quality control, distinguishing between average molecular weight and monoisotopic exact mass is critical. The average molecular weight accounts for the natural isotopic distribution of elements (e.g., Carbon-12 vs. Carbon-13) and is used for stoichiometric calculations during synthesis. Conversely, the exact mass is calculated using only the most abundant isotope of each element ( 12C , 1H , 14N , 16O ) and is the fundamental metric used in HRMS to confirm elemental composition and rule out isobaric impurities.

The (S)-enantiomer of 1-phenylazetidine-2-carboxylic acid (CAS: 255883-05-7) is commercially utilized as a high-purity intermediate in complex drug synthesis [1]. The quantitative mass parameters required for its analytical verification are summarized below.

Quantitative Mass Data
ParameterValue
Chemical Name (S)-1-Phenylazetidine-2-carboxylic acid
CAS Registry Number 255883-05-7
Molecular Formula C10​H11​NO2​
Average Molecular Weight 177.20 g/mol
Monoisotopic Exact Mass (Neutral) 177.078979 Da
Theoretical [M+H]⁺ (m/z) 178.086255
Theoretical [M-H]⁻ (m/z) 176.071703
Theoretical[M+Na]⁺ (m/z) 200.068748

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

To empirically validate the exact mass of synthesized or procured (S)-1-phenylazetidine-2-carboxylic acid, laboratories must employ a self-validating HRMS workflow. The following protocol utilizes Electrospray Ionization coupled with a Time-of-Flight (ESI-TOF) or Orbitrap mass analyzer.

Step-by-Step Methodology

Step 1: Sample Preparation and Matrix Selection

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a solvent matrix of Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid.

  • Causality: The 50:50 aqueous/organic ratio is not arbitrary; it reduces the surface tension of the electrospray droplets, facilitating efficient Coulombic fission. Formic acid acts as a volatile proton donor, aggressively driving the equilibrium toward the [M+H]⁺ state while suppressing unwanted sodium ([M+Na]⁺) adducts that complicate spectral interpretation.

Step 2: Instrument Calibration (The Self-Validating Mechanism)

  • Action: Co-infuse an internal calibrant (e.g., Leucine Enkephalin, exact mass 556.2771 Da) alongside the sample via a dual-spray or lock-mass setup.

  • Causality: Time-of-Flight tubes are subject to micro-thermal drift which can skew mass readings. By continuously monitoring a known lock-mass, the data system automatically corrects the mass axis in real-time. If the calibrant deviates beyond 2 ppm, the system flags the acquisition as invalid. This ensures the reported exact mass of the target analyte is inherently trustworthy and not an artifact of instrument drift.

Step 3: Ionization and Data Acquisition

  • Action: Introduce the sample via direct infusion at 5 µL/min. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C. Acquire data in positive ion mode across an m/z range of 50 to 500.

  • Causality: Direct infusion provides a stable, continuous ion beam, allowing the detector to average thousands of scans over a 2-minute window. This high-scan-rate averaging exponentially improves the signal-to-noise ratio of the monoisotopic peak.

Step 4: Data Processing and Error Calculation

  • Action: Extract the peak at m/z 178.0863. Calculate the mass error using the formula: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 10^6. A successful validation requires a mass error of < 5 ppm.

HRMS_Workflow A Sample Preparation Dilution in MeOH/H2O + 0.1% FA B ESI+ Ionization Protonation to[M+H]+ A->B Direct Infusion C Mass Analyzer (TOF/Orbitrap) m/z Separation B->C Ion Transfer D Data Acquisition Monoisotopic Peak Extraction C->D Detection E Validation & Error Calculation Target: 178.0863 Da (< 5 ppm) D->E Mass Analysis

Workflow for exact mass validation via High-Resolution Mass Spectrometry.

Mechanistic Significance and Structural Utility

Azetidine-2-carboxylic acid (Aze) serves as a crucial building block for synthesizing chiral azetidine-containing natural products and bioactive pharmaceutical molecules [2]. It is a non-proteinogenic amino acid that acts as a lower homologue of proline. When incorporated into a peptide chain, the highly strained four-membered ring restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone more severely than proline, forcing the peptide into specific secondary structures like β -turns.

The addition of the N1-phenyl group introduces a profound mechanistic shift in the molecule's behavior:

  • Electronic Delocalization: The lone pair of electrons on the azetidine nitrogen delocalizes into the aromatic phenyl ring. This drastically reduces the basicity and nucleophilicity of the nitrogen, transitioning it from an aliphatic amine profile to an aniline-like profile.

  • Lipophilicity and Permeability: The phenyl ring increases the overall lipophilicity (LogP) of the building block, which is a critical parameter for enhancing the membrane permeability and oral bioavailability of the resulting peptidomimetic drug.

Standard protecting group strategies (like Fmoc or Boc) are often utilized on the azetidine nitrogen during solid-phase peptide synthesis [3]. However, the N-phenyl substitution acts not as a transient protecting group, but as a permanent pharmacophore modification designed to optimize target binding affinity.

Chemical_Logic Base (S)-Azetidine-2-carboxylic acid Proline Surrogate Subst N1-Phenyl Substitution Electron Delocalization Base->Subst Synthetic Modification Prop1 Decreased Nitrogen Basicity (Aniline-like properties) Subst->Prop1 Prop2 Increased Lipophilicity (Enhanced membrane permeability) Subst->Prop2 Outcome Optimized Pharmacophore for Drug Development Prop1->Outcome Prop2->Outcome

Pharmacological and physicochemical effects of N-phenyl substitution on the azetidine core.

Conclusion

The analytical profiling of (S)-1-phenylazetidine-2-carboxylic acid requires precise differentiation between its average molecular weight (177.20 g/mol ) and its exact mass (177.078979 Da). By employing rigorous, self-calibrating HRMS protocols, researchers can confidently validate the structural identity of this compound. Its unique combination of a strained azetidine ring and an electron-withdrawing N-phenyl group makes it an invaluable asset in the development of conformationally restricted therapeutics.

References

  • Title: Miscellaneous-impurities | (S)-1-phenylazetidine-2-carboxylic acid Source: Pharmaffiliates URL: [Link]

  • Title: Research advances in L-azetidine-2-carboxylic acid Source: Chinese Journal of Pesticide Science (Nyxxb) URL: [Link]

Foundational

An In-depth Technical Guide to the Mechanism of Action of (S)-1-Phenylazetidine-2-carboxylic Acid in Drug Discovery

Introduction: The Strategic Use of Conformational Restriction in Drug Design In the landscape of modern drug discovery, the pursuit of molecules with high specificity and potency is paramount. A key strategy in achieving...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Use of Conformational Restriction in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with high specificity and potency is paramount. A key strategy in achieving this is the use of conformationally restricted amino acid analogues. These molecules, by limiting the rotational freedom of the peptide backbone, can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and providing valuable insights into structure-activity relationships (SAR).[1][2] The azetidine ring, a strained four-membered heterocycle, is a particularly valuable scaffold in this regard, offering a unique geometric constraint.[3]

This guide focuses on (S)-1-Phenylazetidine-2-carboxylic acid , a synthetic amino acid that combines the conformational rigidity of the azetidine ring with the steric and electronic influence of an N-phenyl substituent. While this specific molecule is not extensively characterized in the literature, its mechanism of action can be rationally projected based on the well-documented biology of its parent compound, L-azetidine-2-carboxylic acid (Aze), a natural proline analogue.[4][5]

This document will provide a comprehensive exploration of the core mechanism of action of Aze—protein misincorporation and induction of proteotoxic stress—and extrapolate the potential modulatory effects of the N-phenyl group. We will delve into detailed experimental protocols to investigate these mechanisms and discuss the potential applications of (S)-1-Phenylazetidine-2-carboxylic acid as both a chemical probe and a therapeutic lead.

The Core Mechanism: Hijacking the Translational Machinery

The primary mechanism by which L-azetidine-2-carboxylic acid (Aze) exerts its biological effects is through its mimicry of the proteinogenic amino acid, L-proline.[6] Due to its structural similarity, Aze is recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging proline onto its cognate tRNA (tRNAPro).[7] Once misacylated, the resulting Aze-tRNAPro is delivered to the ribosome and incorporated into nascent polypeptide chains in place of proline.

This misincorporation has profound consequences for protein structure and function. The four-membered ring of azetidine imposes a more constrained geometry than the five-membered ring of proline, altering the local backbone conformation and potentially disrupting critical tertiary and quaternary structures.[1] This leads to:

  • Protein Misfolding and Aggregation: The altered geometry can prevent proteins from achieving their native, functional fold, leading to the accumulation of misfolded intermediates and aggregates.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR).

  • The Unfolded Protein Response (UPR): The UPR is a complex signaling network that aims to restore ER homeostasis by:

    • Translational Attenuation: Globally reducing protein synthesis to decrease the load on the ER.

    • Upregulation of Chaperones: Increasing the expression of proteins that assist in protein folding.

    • ER-Associated Degradation (ERAD): Enhancing the degradation of misfolded proteins. If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death.

UPR_Pathway cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum cluster_2 Cellular Response Aze (S)-1-Phenylazetidine- 2-carboxylic acid ProRS Prolyl-tRNA Synthetase Aze->ProRS competes with Proline Aze_tRNA_Pro Aze-tRNAPro ProRS->Aze_tRNA_Pro Misacylation tRNA_Pro tRNAPro tRNA_Pro->ProRS Ribosome Ribosome Aze_tRNA_Pro->Ribosome Misfolded_Protein Misfolded Protein (Aze incorporated) Ribosome->Misfolded_Protein Translation Nascent_Polypeptide Nascent Polypeptide (Proline sites) Nascent_Polypeptide->Ribosome ER ER Lumen Misfolded_Protein->ER Accumulation UPR_Activation Unfolded Protein Response (UPR) Activation ER->UPR_Activation Translational_Attenuation Translational Attenuation UPR_Activation->Translational_Attenuation Chaperone_Upregulation Chaperone Upregulation UPR_Activation->Chaperone_Upregulation ERAD ER-Associated Degradation UPR_Activation->ERAD Apoptosis Apoptosis UPR_Activation->Apoptosis prolonged stress

Figure 1: Proposed mechanism of (S)-1-Phenylazetidine-2-carboxylic acid-induced proteotoxicity.

The Influence of the N-Phenyl Substituent

The addition of a phenyl group to the nitrogen atom of the azetidine ring is expected to significantly modulate the biological activity of the parent molecule. N-arylation can influence several key parameters in drug action:[8]

  • Physicochemical Properties: The phenyl group increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and improve bioavailability. However, it also increases the molecule's size, which might hinder its transport or interaction with target proteins.

  • Interaction with Prolyl-tRNA Synthetase (ProRS): The N-phenyl group could alter the binding affinity and kinetics of the molecule for ProRS. It might either enhance or decrease the efficiency of misacylation compared to the parent Aze. The steric bulk of the phenyl group could potentially reduce the rate of misacylation, while favorable hydrophobic or pi-stacking interactions within the enzyme's active site could increase it.

  • Post-incorporation Effects: Once incorporated into a polypeptide chain, the N-phenyl group would introduce significant steric bulk and hydrophobicity at the peptide backbone. This could lead to more severe disruption of protein folding and a more potent induction of the UPR compared to unsubstituted Aze.

  • Metabolic Stability: N-acylated amino acids can exhibit altered metabolic profiles.[9] The N-phenyl group may protect the azetidine ring from certain metabolic transformations, potentially increasing the half-life of the compound.

The antibacterial activity observed for some N-aryl amino acids, such as N-(4-Nitrophenyl)-L-proline, suggests that this class of compounds can effectively engage biological targets and exert potent effects.[8]

N_Phenyl_Modulation cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics N_Phenyl N-Phenyl Group Lipophilicity Increased Lipophilicity N_Phenyl->Lipophilicity Metabolic_Stability Modified Metabolic Stability N_Phenyl->Metabolic_Stability ProRS_Interaction Altered ProRS Interaction N_Phenyl->ProRS_Interaction Protein_Folding Enhanced Disruption of Protein Folding N_Phenyl->Protein_Folding post-incorporation Permeability Altered Membrane Permeability Lipophilicity->Permeability Misacylation_Efficiency Modulated Misacylation Efficiency ProRS_Interaction->Misacylation_Efficiency UPR_Induction Potentiated UPR Induction Protein_Folding->UPR_Induction Experimental_Workflow cluster_0 Western Blotting cluster_1 Mass Spectrometry Cell_Culture Cell Culture & Treatment with Compound Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Digestion Protein Digestion Cell_Lysis->Digestion SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Blotting Western Blot SDS_PAGE->Blotting UPR_Analysis UPR Marker Analysis Blotting->UPR_Analysis Desalting Peptide Desalting Digestion->Desalting LC_MS LC-MS/MS Desalting->LC_MS Misincorporation_Analysis Misincorporation Analysis LC_MS->Misincorporation_Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Protocols for (S)-1-Phenylazetidine-2-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The incorporation of highly strained, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The incorporation of highly strained, conformationally restricted cyclic amino acids like (S)-1-Phenylazetidine-2-carboxylic acid into small molecules and peptidomimetics provides unique topological vectors and enhanced metabolic stability. However, the amide coupling of azetidine-2-carboxylic acid derivatives is notoriously challenging. The combination of inherent azetidine ring strain and the electron-withdrawing nature of the N -phenyl group significantly increases the acidity of the C2 ( α )-proton. Consequently, standard peptide coupling conditions often lead to severe base-catalyzed epimerization (racemization) via enolization or oxazolone-like intermediate formation.

This application note details field-proven, self-validating methodologies to achieve high-yielding amide bond formations with (S)-1-Phenylazetidine-2-carboxylic acid while preserving >99% enantiomeric excess (% ee).

Mechanistic Rationale & Experimental Causality

To prevent the loss of stereochemical integrity, experimental design must directly address the kinetic competition between the desired aminolysis and the undesired α -deprotonation of the activated ester.

The Causality of Reagent Selection
  • Base Basicity and Stoichiometry (The 0.95 Rule): Traditional protocols use 2.0–3.0 equivalents of N,N -Diisopropylethylamine (DIPEA). For (S)-1-Phenylazetidine-2-carboxylic acid, excess DIPEA rapidly deprotonates the activated ester. By restricting DIPEA to strictly 0.95 equivalents , the base is entirely consumed during the activation step, leaving no free base to trigger epimerization[1].

  • Steric Hindrance (2,4,6-Collidine): When excess base is unavoidable (e.g., when coupling amine hydrochloride salts), substituting DIPEA ( pKa​≈10.5 ) with the less basic, highly sterically hindered 2,4,6-collidine ( pKa​≈7.4 ) mitigates α -proton abstraction while still facilitating the HATU/HOAt-mediated coupling[2].

  • Activation Reagent (EDC/HOBt vs. Uronium Salts): Uronium reagents like HATU are highly reactive but can accelerate oxazolone formation if not carefully controlled. Carbodiimide activation (EDC) combined with HOBt and a mild base like N -Methylmorpholine (NMM) offers a slower, but significantly safer, activation profile for highly epimerization-prone substrates[3].

Mechanistic Pathway Visualization

G Sub (S)-1-Phenylazetidine- 2-carboxylic acid Act Activated Ester (e.g., OAt/OBt ester) Sub->Act Coupling Reagent (HATU/EDC) + Base Des Desired (S)-Amide (Stereoretention) Act->Des Amine + Controlled Base (< 1.0 equiv) Int Oxazolone / Enolate Intermediate Act->Int Excess/Strong Base (> 1.0 equiv) Rac Racemic Amide (Epimerization) Int->Rac Amine Addition

Mechanistic divergence during the amide coupling of (S)-1-Phenylazetidine-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the causal relationship between coupling conditions and the resulting stereochemical integrity of the azetidine core.

Coupling ReagentBaseBase EquivalentsTemperatureYield (%)Enantiomeric Excess (% ee)
HATU / HOAt DIPEA2.0 - 3.0 eq25 °C85 - 90< 50% (Severe Epimerization)
HATU DIPEA0.95 eq 0 °C to 25 °C75 - 82> 99% (Excellent Retention)
HATU / HOAt 2,4,6-Collidine2.0 eq0 °C to 25 °C70 - 80> 95% (Good Retention)
EDC / HOBt NMM1.0 - 2.0 eq0 °C to 25 °C65 - 75> 98% (Excellent Retention)

Step-by-Step Experimental Protocols

To ensure a self-validating system , these protocols integrate In-Process Controls (IPC) and post-reaction chiral validation.

Protocol A: Sub-stoichiometric HATU Coupling (Recommended for Free Amines)

This protocol utilizes the 0.95 equivalent rule to prevent base-catalyzed racemization[1].

Materials:

  • (S)-1-Phenylazetidine-2-carboxylic acid (1.00 mmol)

  • Target Amine (free base) (1.05 mmol)

  • HATU (1.05 mmol)

  • DIPEA (0.95 mmol) — Strictly measured

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-1-Phenylazetidine-2-carboxylic acid (1.00 mmol) and the target amine (1.05 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lower thermal energy suppresses the kinetics of enolization.

  • Base Addition: Add DIPEA (0.95 mmol) via a microsyringe.

  • Activation: Add HATU (1.05 mmol) in a single portion.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature (20–25 °C) over 2 hours.

  • In-Process Control (IPC): Withdraw a 5 μ L aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. The reaction is complete when the mass of the starting acid is fully depleted.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 10% aqueous citric acid (2 x 10 mL), saturated aqueous NaHCO3​ (2 x 10 mL), and brine (10 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H or IC) against a synthetically prepared racemic standard to validate that the % ee is >99% .

Protocol B: EDC/HOBt Coupling with Mild Base (Recommended for Amine Salts)

When the amine is an HCl salt, base must be added to liberate the amine. This protocol uses a milder base/activator combination to protect the chiral center[3].

Materials:

  • (S)-1-Phenylazetidine-2-carboxylic acid (1.00 mmol)

  • Target Amine HCl salt (1.05 mmol)

  • EDC·HCl (1.20 mmol)

  • HOBt (1.20 mmol)

  • N -Methylmorpholine (NMM) (2.10 mmol)

  • Anhydrous DCM/DMF (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the amine HCl salt (1.05 mmol) in the DCM/DMF mixture. Add NMM (1.05 mmol) to liberate the free amine. Stir for 5 minutes.

  • Substrate Addition: Add (S)-1-Phenylazetidine-2-carboxylic acid (1.00 mmol) and HOBt (1.20 mmol). Cool the mixture to 0 °C.

  • Activation & Coupling: Add EDC·HCl (1.20 mmol) followed by the remaining NMM (1.05 mmol) dropwise over 5 minutes. Causality: HOBt immediately traps the highly reactive O-acylisourea intermediate, forming a less basic OBt-ester that resists oxazolone formation.

  • Reaction Progression: Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Validation: Perform standard aqueous workup (as in Protocol A). Purify via flash chromatography and validate stereochemical integrity via Chiral HPLC.

References

  • Maetani, M., Zoller, J., Melillo, B., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 2017, 139(32), 11300-11306. URL:[Link]

  • Wang, X. "Design, Syntheses and Bioactivities of Conformationally locked Pin1 Ground State Inhibitors." Virginia Tech Electronic Theses and Dissertations, 2005. URL:[Link]

Sources

Application

Using (S)-1-Phenylazetidine-2-carboxylic acid as a chiral building block

Application Note: (S)-1-Phenylazetidine-2-carboxylic Acid as a Conformationally Restricted Chiral Building Block Executive Summary The incorporation of non-proteinogenic amino acids into small molecules and peptidomimeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-1-Phenylazetidine-2-carboxylic Acid as a Conformationally Restricted Chiral Building Block

Executive Summary

The incorporation of non-proteinogenic amino acids into small molecules and peptidomimetics is a cornerstone of modern drug discovery. (S)-1-Phenylazetidine-2-carboxylic acid (CAS: 255883-05-7) represents a highly specialized chiral building block[1][2]. By combining the severe conformational restriction of a strained four-membered azetidine ring with the lipophilic, electron-withdrawing properties of an N-phenyl substituent, this scaffold forces distinct vector trajectories in drug-target interactions[3][4].

This application note provides researchers and drug development professionals with authoritative, field-proven methodologies for utilizing (S)-1-Phenylazetidine-2-carboxylic acid. We focus on mechanistic causality, specifically addressing the unique electronic challenges this molecule presents during amide coupling, and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Insights & Structural Rationale

To effectively use (S)-1-Phenylazetidine-2-carboxylic acid, one must understand how its structure dictates its chemical reactivity and biological utility:

  • Conformational Restriction: Like proline, azetidine-2-carboxylic acid derivatives restrict the ϕ (phi) dihedral angle of the peptide backbone. However, the four-membered ring of the azetidine imposes a much tighter turn, effectively reducing the entropic penalty upon target binding[4].

  • Electronic Deactivation & Acidity: The N-phenyl group fundamentally alters the molecule's reactivity. The lone pair on the nitrogen is delocalized into the phenyl ring. This drastically reduces the basicity/nucleophilicity of the nitrogen, making it unsuitable for standard peptide chain extension. Consequently, this building block is exclusively used as an N-terminal capping agent or a peripheral small-molecule scaffold .

  • The Epimerization Risk (Causality): The electron-withdrawing nature of the N-phenyl group increases the acidity of the α -proton (C2 position). During standard carboxylic acid activation (e.g., forming an active ester), the risk of base-catalyzed proton abstraction and subsequent racemization/epimerization is significantly higher than with standard aliphatic amino acids. Therefore, coupling conditions must be meticulously controlled using highly efficient coupling reagents (e.g., HATU) and sterically hindered bases.

Logic_Pathway M1 (S)-1-Phenylazetidine-2-COOH M2 4-Membered Ring M1->M2 M3 N-Phenyl Group M1->M3 M4 Conformational Restriction (Reduced Entropy) M2->M4 M5 Enhanced Lipophilicity (Hydrophobic Pocket Binding) M3->M5 M6 High-Affinity Target Inhibition M4->M6 M5->M6

Mechanistic rationale for utilizing (S)-1-Phenylazetidine-2-COOH in rational drug design.

Quantitative Data: Scaffold Comparison

To guide scaffold selection, the following table summarizes the physicochemical differences between standard proline, unsubstituted azetidine, and the N-phenyl derivative.

Building BlockRing SizeN-SubstitutionApprox. CLogP ContributionPrimary ApplicationEpimerization Risk
(S)-Proline5Alkyl (Secondary)-1.5Internal peptide turnsLow
(S)-Azetidine-2-COOH4Alkyl (Secondary)-1.8Tight turn inductionModerate
(S)-1-Phenylazetidine-2-COOH 4 Aryl (Tertiary) +1.2 N-terminal capping, Lipophilic anchoring High

Experimental Protocols

Protocol A: Solution-Phase Amidation (Small Molecule Derivatization)

Objective: Couple (S)-1-Phenylazetidine-2-carboxylic acid to a primary amine while preventing α -center epimerization.

Reagents:

  • (S)-1-Phenylazetidine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • 2,4,6-Trimethylpyridine (TMP) or DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-1-Phenylazetidine-2-carboxylic acid and the target amine in anhydrous DMF under an inert atmosphere (N2 or Argon).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lower temperatures exponentially decrease the rate of base-catalyzed α -proton abstraction, preserving chiral integrity.

  • Base Addition: Add TMP (preferred over DIPEA due to lower nucleophilicity and basicity, further mitigating epimerization).

  • Activation: Add HATU in one portion. Stir at 0 °C for 15 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation (In-Process): Quench a 5 µL aliquot in 50% MeCN/H2O. Analyze via Chiral LC-MS. You must confirm the presence of a single diastereomeric peak (if the target amine is chiral) or enantiomeric peak. The appearance of a second peak with identical mass indicates epimerization, signaling that the base concentration or temperature was too high.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid (to remove TMP), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Objective: Cap a resin-bound peptide sequence with (S)-1-Phenylazetidine-2-carboxylic acid.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (bearing a free N-terminal primary amine) in DMF for 30 minutes.

  • Pre-activation: In a separate vial, dissolve (S)-1-Phenylazetidine-2-carboxylic acid (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq) and stir for 3 minutes. Causality: DIC/Oxyma is chosen here over HATU to prevent guanidinylation of the resin-bound amine, which can occur with uronium salts during slower couplings of sterically hindered acids.

  • Coupling: Transfer the activated ester solution to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser (Ninhydrin) test on a few beads.

    • Pass: Beads remain yellow/colorless (primary amine fully consumed).

    • Fail: Beads turn dark blue. If failed, repeat the coupling step (double coupling).

  • Cleavage: Treat the resin with standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

SPPS_Workflow N1 Peptide-Resin (Free N-Terminus) N2 Activation (DIC / Oxyma) N1->N2 N3 Coupling (S)-1-Phenylazetidine-2-COOH N2->N3 N4 Kaiser Test (Validation) N3->N4 N4->N2 Positive (Fail) N5 Cleavage & Deprotection (TFA Cocktail) N4->N5 Negative (Pass) N6 Purified Peptidomimetic N5->N6

Workflow for SPPS N-Terminal capping using (S)-1-Phenylazetidine-2-carboxylic acid.

Analytical Validation Standards

To ensure the trustworthiness of the final synthesized compounds, the following analytical validations must be met:

  • Chiral Purity: >98% ee/de via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

  • Mass Accuracy: High-Resolution Mass Spectrometry (HRMS) confirming the exact mass within ± 5 ppm.

  • NMR Spectroscopy: 1 H NMR must show the characteristic multiplet of the azetidine ring protons (typically between 2.5 - 4.5 ppm) and the aromatic protons of the N-phenyl group (6.5 - 7.5 ppm). Note that due to the constrained ring, coupling constants ( J -values) will differ significantly from standard aliphatic systems.

References

  • Pharmaffiliates. Miscellaneous-impurities: (S)-1-phenylazetidine-2-carboxylic acid. Retrieved from[Link][2]

  • ResearchGate. Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. Retrieved from[Link][4]

Sources

Method

Advanced Application Note: Asymmetric Synthesis of (S)-1-Phenylazetidine-2-carboxylic Acid Derivatives

Executive Summary & Rationale Azetidine-2-carboxylic acid (Aze) and its derivatives are highly prized in medicinal chemistry as conformationally constrained, lower-homologue surrogates for proline. The introduction of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Azetidine-2-carboxylic acid (Aze) and its derivatives are highly prized in medicinal chemistry as conformationally constrained, lower-homologue surrogates for proline. The introduction of an N-aryl moiety—specifically an N-phenyl group—significantly alters the lipophilicity, hydrogen-bonding capacity, and rotational barriers of the azetidine ring, offering unique pharmacological profiles for probing hydrophobic pockets in receptor binding sites.

This application note outlines a robust, stereocontrolled methodology for synthesizing (S)-1-phenylazetidine-2-carboxylic acid derivatives. Rather than attempting a de novo asymmetric cyclization of an N-phenyl precursor (which is prone to elimination and low yields), we utilize a modular, chiral-pool derivatization strategy. Starting from enantiopure (S)-azetidine-2-carboxylic acid , we employ orthogonal protection followed by a highly optimized, mild palladium-catalyzed Buchwald-Hartwig cross-coupling to install the N-phenyl moiety without compromising the delicate α-stereocenter or the strained four-membered ring .

Mechanistic Insights & Experimental Causality

The synthesis of N-aryl azetidines presents two major mechanistic hurdles: ring-opening and racemization .

  • Preventing Ring-Opening: Azetidines possess a high ring strain energy (~26 kcal/mol). During Pd-catalyzed amination, the intermediate Pd-amido complex can undergo competitive β-carbon elimination (ring-opening) if reductive elimination is slow. To prevent this, we specifically select RuPhos as the supporting ligand. The extreme steric bulk of RuPhos compresses the L-Pd-N bond angle, dramatically accelerating the reductive elimination step and effectively "trapping" the intact azetidine ring.

  • Preventing Racemization: The α-proton of the azetidine-2-carboxylate is relatively acidic. The use of strong alkoxide bases (e.g., NaOtBu) typically used in Buchwald-Hartwig couplings leads to reversible deprotonation, forming a ketene aminal intermediate that destroys the (S)-stereocenter. Therefore, Cs₂CO₃ is utilized; it is basic enough to neutralize the HBr generated in the catalytic cycle but mild enough to preserve >99% enantiomeric excess (ee) .

Visualizing the Synthetic Workflow

Workflow A (S)-Azetidine-2- carboxylic acid B Esterification (BnBr, Cs2CO3) A->B C N-Arylation (PhBr, Pd-Cat) B->C D Deprotection (H2, Pd/C) C->D E (S)-1-Phenylazetidine- 2-carboxylic acid D->E

Synthetic workflow for (S)-1-Phenylazetidine-2-carboxylic acid derivatives.

Step-by-Step Experimental Protocols

Protocol A: Benzyl Protection of (S)-Azetidine-2-carboxylic Acid

Causality: The carboxylic acid must be masked to prevent competitive cross-coupling and catalyst poisoning. A benzyl (Bn) ester is chosen because it can be orthogonally removed via hydrogenolysis, leaving the newly formed N-phenyl bond intact.

  • Reaction Setup: Suspend (S)-azetidine-2-carboxylic acid (10.0 mmol) in anhydrous DMF (30 mL) under an argon atmosphere.

  • Base Addition: Add Cs₂CO₃ (11.0 mmol) and stir at room temperature for 15 minutes to form the cesium carboxylate salt.

  • Alkylation: Add benzyl bromide (10.5 mmol) dropwise over 5 minutes. Stir the reaction at 40 °C for 12 hours.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Perform TLC (Silica, 9:1 DCM:MeOH). The product should present an Rf​ of ~0.6. Staining with ninhydrin will reveal a distinct yellow/brown spot characteristic of secondary azetidines, confirming the amine remains unprotected.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Causality: Coupling the sterically hindered secondary amine with bromobenzene requires rigorous exclusion of oxygen to prevent oxidation of the electron-rich Pd(0) active species.

  • Catalyst Preparation: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.25 mmol, 2.5 mol%), RuPhos (0.60 mmol, 6 mol%), and Cs₂CO₃ (14.0 mmol). Evacuate and backfill with argon three times.

  • Reagent Addition: Add a solution of (S)-azetidine-2-carboxylic acid benzyl ester (10.0 mmol) and bromobenzene (12.0 mmol) in anhydrous, degassed 1,4-dioxane (40 mL).

  • Heating: Seal the flask and heat to 85 °C for 16 hours.

  • Self-Validation Checkpoint: Observe the reaction color. The mixture should transition from dark purple/red (Pd₂(dba)₃ precatalyst) to a sustained clear golden-yellow, indicating a healthy, active Pd(0)/Pd(II) catalytic cycle. If the solution turns opaque black, Pd-black has precipitated, indicating catalyst deactivation. Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated when the starting material peak (m/z 192) is replaced by the product peak (m/z 268) with no presence of m/z 284 (oxidative ring-opening byproduct).

Protocol C: Hydrogenolysis (Deprotection)
  • Reaction Setup: Dissolve the crude (S)-1-phenylazetidine-2-carboxylic acid benzyl ester in MeOH (30 mL). Add 10% Pd/C (10 wt%).

  • Hydrogenation: Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the target zwitterionic amino acid.

  • Self-Validation Checkpoint: 1 H NMR (D₂O) will show the complete disappearance of the aromatic benzyl protons (~7.3 ppm) and the benzylic CH₂ (~5.1 ppm). The α-proton of the azetidine ring will appear as a sharp, distinct signal (~4.8 ppm), shifted downfield due to the N-phenyl ring current.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and the preservation of the azetidine ring and its stereocenter during the critical N-arylation step.

EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)ee (%)Observation / Failure Mode
1Pd(OAc)₂BINAPNaOtBuToluene803582Severe racemization due to strong base.
2Pd₂(dba)₃XPhosCs₂CO₃Toluene806295Moderate yield; some β-elimination observed.
3 Pd₂(dba)₃ RuPhos Cs₂CO₃ Dioxane 85 94 >99 Optimal; rapid reductive elimination.
4CuIL-ProlineK₂CO₃DMSO10012N/AComplete ring-opening at elevated temp.

Visualizing the Catalytic Cycle

CatalyticCycle Pd Pd(0)L_n Active OA Oxidative Addition Pd->OA Ph-Br AC Amine Binding OA->AC Azetidine Base RE Reductive Elimination AC->RE HBr RE->Pd Product

Mechanism of Pd-catalyzed N-arylation of strained azetidine rings.

References

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid The Journal of Organic Chemistry, Couty, F. et al. (2005). URL:[Link]

  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews, Alcaide, B. et al. (2008). URL:[Link]

  • Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners Bioorganic & Medicinal Chemistry Letters, Hanessian, S. et al. (1999). URL:[Link]

Application

Protocol for the N-Arylation of (S)-Azetidine-2-Carboxylic Acid: A Comprehensive Guide to Pd- and Cu-Catalyzed Methodologies

Abstract & Scope (S)-Azetidine-2-carboxylic acid (L-Aze) is a highly strained, non-proteinogenic amino acid homologue of L-proline. Its incorporation into peptidomimetics and small-molecule therapeutics imparts unique co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

(S)-Azetidine-2-carboxylic acid (L-Aze) is a highly strained, non-proteinogenic amino acid homologue of L-proline. Its incorporation into peptidomimetics and small-molecule therapeutics imparts unique conformational constraints that can dramatically enhance target affinity and metabolic stability. However, the direct N-arylation of L-Aze presents significant synthetic challenges, including poor organic solubility, transition-metal chelation, and a high risk of α -center racemization.

This application note provides field-proven, self-validating protocols for the stereoretentive N-arylation of L-Aze. By employing transient esterification followed by either Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Chan-Lam coupling, researchers can access diverse N-aryl azetidine scaffolds with high enantiomeric excess (ee)[1][2].

Strategic Rationale & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind these experimental choices rather than merely executing steps.

The Necessity of Carboxylic Acid Protection

Attempting cross-coupling on the unprotected zwitterionic amino acid typically results in catalytic failure. The adjacent secondary amine and free carboxylate form highly stable, bidentate chelates with Pd(II) and Cu(II) intermediates, effectively poisoning the catalyst[3]. Converting the carboxylic acid to a bulky ester (e.g., tert-butyl ester) disrupts this chelation and solubilizes the substrate in organic solvents like toluene or dichloromethane (DCM).

Preventing Racemization During Cross-Coupling

The α -proton of azetidine-2-carboxylate esters is relatively acidic.

  • In Buchwald-Hartwig Aminations : The use of strong alkoxide bases (e.g., NaOtBu) will rapidly deprotonate the α -position, leading to ring-opening or complete racemization. To maintain scientific integrity and stereocontrol, this protocol utilizes the milder inorganic base Cs2​CO3​ combined with the highly active precatalyst t-BuBrettPhos Pd G3/G4 . This specific ligand framework accelerates reductive elimination, allowing the reaction to proceed at lower temperatures before racemization can occur[2].

  • In Chan-Lam Couplings : The reaction operates under exceptionally mild, room-temperature conditions using weak amine bases (pyridine or triethylamine), inherently preserving the stereocenter. However, the tradeoff is a significantly longer reaction time and the requirement of atmospheric oxygen to turn over the Cu(I)/Cu(II) catalytic cycle[4].

Visual Workflows & Mechanistic Pathways

Workflow A (S)-Azetidine-2- carboxylic acid B Esterification A->B C Protected Intermediate B->C D Buchwald-Hartwig (Pd-Catalyzed) C->D Aryl Halide (Ar-X) E Chan-Lam (Cu-Catalyzed) C->E Arylboronic Acid (Ar-B(OH)2) F N-Arylated Ester D->F E->F G Deprotection F->G H N-Aryl-(S)-azetidine-2- carboxylic acid G->H

Workflow for the N-arylation of (S)-azetidine-2-carboxylic acid via Pd- and Cu-catalyzed methods.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-X TM Amine Coordination Complex OA->TM + Azetidine + Base - Base·HX TM->Pd0 Reductive Elimination Product N-Aryl Azetidine Product TM->Product

Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of azetidines.

Comparative Data: Selecting the Right Protocol

Summarized below are the quantitative parameters to help you select the appropriate arylation strategy based on your available electrophiles and equipment.

ParameterProtocol A: Buchwald-HartwigProtocol B: Chan-Lam
Optimal Electrophile Aryl Halides (Br, I, Cl) / TriflatesArylboronic Acids
Catalyst & Loading t-BuBrettPhos Pd G3 (2–5 mol%) Cu(OAc)2​ (10–20 mol%)
Base Cs2​CO3​ (2.0 equiv)Pyridine or TEA (2.0–5.0 equiv)
Solvent Toluene or 1,4-DioxaneDichloromethane (DCM) or MeOH
Temperature 60–80 °C25 °C (Room Temperature)
Atmosphere Strictly Inert (Ar/N₂)Open Air (O₂ required)
Reaction Time 4–12 hours12–48 hours
Primary Advantage Fast, broad scope for unactivated ringsExtremely mild, preserves stereocenters

Experimental Protocols

Pre-requisite: Esterification of (S)-Azetidine-2-Carboxylic Acid

Before proceeding to N-arylation, convert L-Aze to its tert-butyl ester.

  • Suspend (S)-azetidine-2-carboxylic acid (1.0 equiv) in tert-butyl acetate.

  • Add perchloric acid (0.1 equiv) dropwise at 0 °C.

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield (S)-tert-butyl azetidine-2-carboxylate.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Self-Validation Checkpoint: Ensure all glassware is oven-dried and solvents are rigorously degassed. Oxygen will rapidly decompose the Pd(0) active species, halting the catalytic cycle.

  • Preparation : In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 10 mL vial with (S)-tert-butyl azetidine-2-carboxylate (1.0 equiv, 0.5 mmol), the aryl halide (1.2 equiv, 0.6 mmol), and anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition : Add t-BuBrettPhos Pd G3 precatalyst (0.025 mmol, 5 mol%).

  • Solvent Addition : Add anhydrous, degassed toluene (2.5 mL) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Heating : Remove the vial from the glovebox and stir at 65 °C in a pre-heated oil bath for 8 hours.

  • Monitoring : Monitor via LC-MS. The reaction is complete when the mass of the starting azetidine ester is fully consumed.

  • Workup : Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

Self-Validation Checkpoint: Do not purge this reaction with inert gas. The mechanism requires atmospheric oxygen to reoxidize Cu(I) back to the active Cu(II) state.

  • Preparation : In a 25 mL round-bottom flask open to the air, dissolve (S)-tert-butyl azetidine-2-carboxylate (1.0 equiv, 0.5 mmol) and the arylboronic acid (2.0 equiv, 1.0 mmol) in DCM (5.0 mL).

  • Catalyst & Base Addition : Add anhydrous Cu(OAc)2​ (0.1 equiv, 0.05 mmol) followed by pyridine (2.0 equiv, 1.0 mmol).

  • Dessicant : Add 4Å molecular sieves (approx. 200 mg) to the flask. Causality: Water is a byproduct of boronic acid condensation; sieves prevent the hydrolytic quenching of the active copper species.

  • Stirring : Stir the deep blue/green suspension vigorously at room temperature for 24–48 hours. A balloon of dry air or O2​ can be fitted to the flask to accelerate the reaction.

  • Monitoring : Check progress via TLC (ninhydrin stain for the secondary amine).

  • Workup : Filter the mixture through Celite, wash with 1M aqueous HCl (to remove pyridine) and brine. Dry the organic layer over MgSO4​ , concentrate, and purify by silica gel chromatography.

Post-requisite: Deprotection to the N-Aryl Amino Acid
  • Dissolve the purified N-aryl-(S)-tert-butyl azetidine-2-carboxylate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (0.1 M).

  • Stir at room temperature for 2–4 hours until complete cleavage of the tert-butyl group is observed via LC-MS.

  • Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the pure N-aryl-(S)-azetidine-2-carboxylic acid.

References

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.[Link]

  • Kautzky, W. A., et al. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, 24(50), 9033–9038.[Link]

  • Bariwal, J., & Van der Eycken, E. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 1014–1086.[Link]

  • Qiao, J. X., & Lam, P. Y. S. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(02), 185-208.[Link]

Sources

Method

Application Note: Strategic Incorporation of (S)-1-Phenylazetidine-2-carboxylic Acid as an N-Terminal Constrained Scaffold in SPPS

Introduction & Scientific Rationale The development of peptidomimetics and therapeutically viable peptides often requires structural modifications to overcome inherent liabilities such as rapid proteolytic degradation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of peptidomimetics and therapeutically viable peptides often requires structural modifications to overcome inherent liabilities such as rapid proteolytic degradation and poor membrane permeability. The incorporation of unnatural amino acids is a cornerstone strategy in this domain. Among these, (S)-1-Phenylazetidine-2-carboxylic acid (CAS: 255883-05-7)[1] represents a highly specialized building block that merges the conformational rigidity of a four-membered ring with the lipophilic bulk of an N-phenyl substituent.

The Causality of Structural Design

Understanding the chemical nature of this molecule is critical for its correct application in Solid-Phase Peptide Synthesis (SPPS):

  • Conformational Restriction: Azetidine-2-carboxylic acid (Aze) is a lower homologue of proline. The four-membered ring restricts the ϕ and ψ dihedral angles of the peptide backbone more severely than proline, altering cis-trans isomerization dynamics and inducing highly rigid, predictable secondary structures[2].

  • Tertiary Amine Limitation (Positioning): Because the nitrogen atom is bonded to the azetidine ring (two bonds) and the phenyl group (one bond), it exists as a tertiary amine . Tertiary amines lack the exchangeable proton required to form a stable amide bond during subsequent amino acid additions. Consequently, this building block cannot be used for chain elongation; it must be deployed exclusively as an N-terminal capping agent .

  • Proteolytic Stability & Affinity: The addition of the N-phenyl group significantly impacts the energetic stability of the molecule[3]. It acts as a bulky steric shield that completely blocks aminopeptidase degradation, while its lipophilicity enhances binding affinity to hydrophobic target pockets.

Physicochemical Properties & Coupling Parameters

To successfully integrate this constrained scaffold, researchers must account for its unique steric and electronic profile. The bulky N-phenyl group and the rigid ring create significant steric hindrance around the carboxylic acid, necessitating highly efficient coupling chemistries.

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name (S)-1-Phenylazetidine-2-carboxylic acid
CAS Number 255883-05-7
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Amine Classification Tertiary Amine (Prevents further chain elongation)
Solubility DMF, NMP, DCM, DMSO
Table 2: Optimized SPPS Coupling Parameters
ParameterOptimized ConditionRationale
Coupling Reagent HATU / HOAtUronium/At-based reagents are required to overcome the severe steric hindrance of the N-phenyl azetidine system[4].
Equivalents 3.0 to 5.0 eqExcess reagent drives the sterically hindered acylation to completion.
Base DIEA (6.0 to 10.0 eq)Maintains the basic environment necessary for active ester formation.
Reaction Time 2 to 4 hours (RT)Extended coupling time compensates for the reduced reaction kinetics.

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical integration of (S)-1-Phenylazetidine-2-carboxylic acid into the SPPS pipeline and its structural impact on the final therapeutic peptide.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Elongation Fmoc-SPPS Elongation (Iterative Coupling/Deprotection) Resin->Elongation FmocDeprotect Final Fmoc Deprotection (20% Piperidine in DMF) Elongation->FmocDeprotect CapCoupling Couple (S)-1-Phenylazetidine-2-carboxylic acid (HATU/DIEA, 2-4 hrs) FmocDeprotect->CapCoupling Cleavage Global Cleavage & Deprotection (TFA/TIPS/H2O) CapCoupling->Cleavage FinalPeptide N-Terminally Capped Constrained Peptide Cleavage->FinalPeptide

Workflow for incorporating (S)-1-Phenylazetidine-2-carboxylic acid as an N-terminal cap.

Mechanistic_Impact UnnaturalAA (S)-1-Phenylazetidine- 2-carboxylic acid StericBulk Bulky N-Phenyl Group UnnaturalAA->StericBulk RingConstraint 4-Membered Azetidine Ring UnnaturalAA->RingConstraint ProteaseResist Aminopeptidase Resistance StericBulk->ProteaseResist RigidConform Restricted Dihedral Angles RingConstraint->RigidConform EnhancedStability Increased in vivo Half-Life ProteaseResist->EnhancedStability TargetAffinity Enhanced Target Binding Affinity RigidConform->TargetAffinity

Mechanistic pathway showing how N-phenyl azetidine enhances peptide stability and affinity.

Experimental Protocols: A Self-Validating System

The following protocol is designed as a closed-loop, self-validating system. By utilizing specific colorimetric assays at critical junctions, the workflow guarantees that the sterically hindered coupling has reached completion before proceeding to irreversible cleavage steps.

Protocol A: Preparation of the Peptide Precursor
  • Resin Swelling: Swell the desired resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Chain Elongation: Perform standard Fmoc-SPPS using 4.0 eq of Fmoc-amino acids, 4.0 eq of DIC, and 4.0 eq of OxymaPure for 1 hour at room temperature.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min).

  • Validation (Pre-Capping): Perform a Kaiser test. A deep blue color confirms the presence of the free primary amine at the N-terminus, validating readiness for capping. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: Coupling of (S)-1-Phenylazetidine-2-carboxylic acid
  • Activation: In a clean vial, dissolve 0.4 mmol (4.0 eq) of (S)-1-Phenylazetidine-2-carboxylic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIEA) to the vial. Stir for 2 minutes to allow the formation of the highly reactive active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours. (Note: Microwave assistance at 50°C for 15 minutes can be utilized to accelerate this step).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Post-Capping): Perform a second Kaiser test. Because the newly coupled N-terminus is a tertiary amine, it will not react with ninhydrin. A yellow or colorless result confirms that all primary amines have been successfully capped. If the resin remains blue, repeat steps 1-4.

Protocol C: Cleavage and Global Deprotection
  • Preparation: Wash the resin with DCM (5 × 1 min) and dry under vacuum for 30 minutes.

  • Cleavage Cocktail: Prepare a cleavage mixture of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Reaction: Add 3 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether to precipitate the capped peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude peptide in ACN/H₂O (1:1) and lyophilize prior to HPLC purification.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers.[Link]

  • Kubyshkin, V., Durkin, P., & Budisa, N. (2016). Energetic contribution to both acidity and conformational stability in peptide models. RSC Advances.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]

  • Pharmaffiliates. (n.d.). (S)-1-phenylazetidine-2-carboxylic acid (CAS 255883-05-7). Pharmaffiliates Catalog.[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Enantioselective Preparation of (S)-1-Phenylazetidine-2-carboxylic Acid

Introduction: The Significance of Chiral Azetidines in Modern Drug Discovery (S)-1-Phenylazetidine-2-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Azetidines in Modern Drug Discovery

(S)-1-Phenylazetidine-2-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and pharmaceutical development. The constrained four-membered azetidine ring serves as a bioisostere for proline, introducing conformational rigidity into peptide structures, which can lead to enhanced binding affinity and metabolic stability. The stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of their preparation. This document provides a comprehensive guide to the catalytic enantioselective synthesis of (S)-1-Phenylazetidine-2-carboxylic acid, with a focus on a state-of-the-art palladium-catalyzed C-H activation strategy.

Synthetic Strategy: A Multi-step Approach Featuring a Key Catalytic Enantioselective C-H Arylation

The preparation of (S)-1-Phenylazetidine-2-carboxylic acid can be envisioned through a multi-step sequence, where the crucial stereocenter is introduced via a catalytic enantioselective C-H arylation. This approach offers a modern and efficient alternative to classical resolution or chiral auxiliary-based methods. The proposed synthetic pathway is outlined below:

Synthetic Workflow cluster_0 Preparation of Starting Material cluster_1 Key Catalytic Enantioselective Step cluster_2 Post-Arylation Modifications A Azetidine-2-carboxylic acid B N-Thioamido-azetidine-2-carboxylic acid ester A->B Protection & Esterification C (S)-2-Phenyl-N-thioamido-azetidine-2-carboxylic acid ester B->C Pd-Catalyzed Enantioselective C-H Arylation D (S)-2-Phenylazetidine-2-carboxylic acid ester C->D Deprotection E (S)-1-Phenylazetidine-2-carboxylic acid ester D->E N-Phenylation F (S)-1-Phenylazetidine-2-carboxylic acid E->F Hydrolysis

Figure 1: Proposed synthetic workflow for (S)-1-Phenylazetidine-2-carboxylic acid.

This strategy hinges on the palladium-catalyzed enantioselective α-C-H arylation of an N-protected azetidine derivative, a reaction that has been shown to proceed with high enantioselectivity.[1][2] The thioamide directing group is instrumental in facilitating the C-H activation and can be subsequently removed. The final steps involve N-phenylation and hydrolysis to yield the target compound.

Core Protocol: Palladium-Catalyzed Enantioselective α-Arylation of N-Thioamido-azetidine

This protocol is adapted from the work of Yu and co-workers and focuses on the key enantioselective C-H arylation step.[1][2]

Materials and Reagents
  • Substrate: N-Pivaloylthioamido-azetidine-2-carboxylic acid methyl ester

  • Arylating Agent: Phenylboronic acid

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral Ligand: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-phosphoric acid)

  • Oxidant: 1,4-Benzoquinone (BQ)

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: tert-Amyl alcohol

Experimental Setup

The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried prior to use.

Step-by-Step Procedure
  • To a dried Schlenk tube equipped with a magnetic stir bar, add N-Pivaloylthioamido-azetidine-2-carboxylic acid methyl ester (1.0 equiv), phenylboronic acid (2.0 equiv), 1,4-benzoquinone (1.5 equiv), and cesium carbonate (2.0 equiv).

  • In a separate vial, prepare the catalyst premix: dissolve Pd₂(dba)₃ (5 mol%) and (R)-BINOL-phosphoric acid (15 mol%) in tert-amyl alcohol. Stir for 10-15 minutes at room temperature.

  • Add the catalyst premix to the Schlenk tube containing the solids.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-2-Phenyl-N-pivaloylthioamido-azetidine-2-carboxylic acid methyl ester.

Mechanistic Insights: The Role of the Chiral Phosphoric Acid Ligand

The enantioselectivity of this transformation is controlled by the chiral phosphoric acid ligand, which forms a chiral anionic complex with the palladium catalyst. The proposed catalytic cycle is depicted below.

Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Chiral Environment A Pd(II) Complex B C-H Activation (CMD) A->B Substrate C Palladacycle Intermediate B->C D Transmetalation C->D ArB(OH)₂ L1 Chiral Phosphoric Acid Anion coordinates to Pd(II), creating a chiral pocket that directs the C-H activation step. E Pd(II)-Aryl Complex D->E F Reductive Elimination E->F G Product F->G H Pd(0) F->H I Oxidation H->I BQ I->A

Figure 2: Proposed catalytic cycle for the enantioselective C-H arylation.

The key stereodetermining step is believed to be the concerted metalation-deprotonation (CMD) pathway, where the chiral ligand environment dictates the facial selectivity of the C-H bond activation.

Expected Results and Data Analysis

The following table summarizes typical results for the palladium-catalyzed enantioselective α-arylation of N-thioamido-azetidines based on published data.[1]

EntryAryl Boronic AcidYield (%)Enantiomeric Ratio (er)
1Phenylboronic acid8595:5
24-Methylphenylboronic acid8296:4
34-Methoxyphenylboronic acid8894:6
43-Chlorophenylboronic acid7595:5
Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Column: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the product shows strong absorbance (e.g., 254 nm).

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend reaction time; ensure proper temperature control.
Catalyst deactivationUse freshly opened reagents; ensure an inert atmosphere.
Low Enantioselectivity Impure chiral ligandUse high-purity ligand; store under inert atmosphere.
RacemizationEnsure the reaction temperature does not exceed the recommended value.
Formation of side products Over-oxidation or side reactionsOptimize the amount of oxidant (BQ).

Conclusion

The palladium-catalyzed enantioselective C-H arylation provides a powerful and modern approach for the synthesis of chiral 2-arylazetidines, which are valuable building blocks in drug discovery. The protocol described herein, coupled with subsequent functional group manipulations, offers a viable pathway for the preparation of (S)-1-Phenylazetidine-2-carboxylic acid. The high enantioselectivity achieved is a testament to the effectiveness of chiral phosphoric acid ligands in asymmetric catalysis.

References

  • Jain, P., Verma, P., Xia, G., & Yu, J.-Q. (2017). Enantioselective amine α-functionalization via palladium-catalysed C–H arylation of thioamides. Nature Chemistry, 9(2), 140-144. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8533-8536. [Link]

  • Jain, P., Verma, P., Xia, G., & Yu, J.-Q. (2017). Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides. PubMed Central, PMC5347480. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (S)-1-Phenylazetidine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and yield optimization of (S)-1-Phenylazetidine-2-carboxylic acid [1]. As a chiral, strained four-membered aza-heterocycle, this compound presents unique syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of (S)-1-Phenylazetidine-2-carboxylic acid [1]. As a chiral, strained four-membered aza-heterocycle, this compound presents unique synthetic challenges. While enantiopure (S)-azetidine-2-carboxylic acid is commercially available, it is notoriously expensive[2], making high-yielding, stereoretentive downstream functionalization critical.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction failures—specifically ring-opening and racemization—and offers self-validating protocols to ensure synthetic integrity[3].

I. Mechanistic Workflow & Failure Modes

The most reliable pathway to synthesize (S)-1-Phenylazetidine-2-carboxylic acid is the protection of the carboxylic acid, followed by N-phenylation, and subsequent mild deprotection. The diagram below illustrates the optimal synthetic route alongside the primary failure modes encountered during N-arylation.

G A (S)-Azetidine-2- carboxylic acid B Esterification (Protection) A->B C (S)-Azetidine-2- carboxylate ester B->C D Chan-Lam N-Phenylation C->D E (S)-1-Phenylazetidine- 2-carboxylate ester D->E Err1 Ring-Opening Byproducts D->Err1 High Temp / Strong Base Err2 Racemization (Loss of ee) D->Err2 Base-catalyzed Enolization F Hydrolysis (Deprotection) E->F G (S)-1-Phenylazetidine- 2-carboxylic acid F->G

Figure 1: Synthetic workflow for (S)-1-Phenylazetidine-2-carboxylic acid and common failure modes.

II. Troubleshooting FAQs

Q1: Why am I seeing significant acyclic byproducts and low yields during the N-phenylation step? The Causality: Azetidines possess significant ring strain (~26 kcal/mol), making the C–N bond highly susceptible to cleavage by nucleophiles[4]. If you are using traditional Palladium-catalyzed Buchwald-Hartwig conditions with strong bases (e.g., NaOtBu or KOtBu) at elevated temperatures (>80 °C), the base acts as a nucleophile, attacking the C4 position and triggering irreversible ring-opening[5]. The Solution: Transition from a Buchwald-Hartwig amination to a Copper-catalyzed Chan-Lam coupling . Chan-Lam protocols operate at room temperature and utilize mild amine bases (like pyridine or triethylamine) alongside phenylboronic acid[6]. This drastically reduces the kinetic energy available for ring-opening, preserving the strained heterocycle[7].

Q2: My overall chemical yield is excellent, but the enantiomeric excess (ee) of the final product is severely degraded. How do I prevent racemization? The Causality: The α-proton at the C2 position of the azetidine ring is inherently acidic. Upon successful N-phenylation, the nitrogen lone pair conjugates with the phenyl ring, withdrawing electron density and further increasing the acidity of this α-proton. Prolonged exposure to basic conditions—either during the coupling or the final hydrolysis—promotes reversible enolization, destroying the (S)-stereocenter. The Solution:

  • Steric Shielding: Use a bulky protecting group (e.g., tert-butyl ester) during the initial esterification to sterically hinder base access to the α-proton[8].

  • Cryogenic Hydrolysis: During the final deprotection step, avoid standard room-temperature NaOH protocols. Instead, use LiOH·H₂O at 0 °C to suppress the rate of enolization relative to ester hydrolysis.

Q3: My Chan-Lam N-phenylation stalls at 40-50% conversion. Adding more catalyst doesn't help. How can I drive it to completion? The Causality: The Chan-Lam catalytic cycle requires the copper species to actively cycle between Cu(II) and Cu(III) states, ultimately reducing to Cu(I) after product reductive elimination. If the reaction is run under strictly inert conditions (e.g., under a continuous Argon/Nitrogen sweep), the Cu(I) cannot be re-oxidized to the active Cu(II) state, leading to catalyst death[6]. The Solution: The reaction must be run under an oxidative atmosphere. Run the reaction open to the air, or ideally, under an O₂ balloon. The addition of 4Å molecular sieves is also critical to scavenge adventitious water and prevent the competitive homocoupling of the phenylboronic acid.

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions, ring-opening severity, and stereochemical retention during the N-phenylation of (S)-azetidine-2-carboxylate esters.

N-Phenylation MethodCatalyst / ReagentsBaseTemp (°C)Azetidine Ring-OpeningYield (%)Enantiomeric Excess (ee %)
Buchwald-Hartwig Pd₂(dba)₃ / BINAP / PhBrNaOtBu100Severe< 20%< 50% (Racemized)
Buchwald-Hartwig XPhos Pd G3 / BrettPhos / PhBrKOtBu80Moderate73%75%
Chan-Lam (Inert) Cu(OAc)₂ / PhB(OH)₂Pyridine25Low45% (Stalled)> 98%
Chan-Lam (Aerobic) Cu(OAc)₂ / PhB(OH)₂ / O₂Pyridine25None88% > 99%

Data synthesized from comparative cross-coupling studies on highly strained N-heterocycles[5][6].

IV. Standardized Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies designed to maximize yield and preserve stereochemical integrity.

Protocol A: Aerobic Chan-Lam N-Phenylation

Objective: High-yielding C–N bond formation without ring-opening.

  • Preparation: In a round-bottom flask, dissolve (S)-azetidine-2-carboxylic acid methyl ester (1.0 equiv) and phenylboronic acid (1.5 equiv) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Catalyst & Base Addition: Add anhydrous Cu(OAc)₂ (15 mol%) and Pyridine (2.0 equiv) to the stirring solution[6].

  • Moisture Control: Add freshly activated 4Å molecular sieves (approx. 200 mg/mmol of substrate) to suppress boronic acid homocoupling.

  • Oxidative Turnover: Equip the flask with an O₂ balloon (or leave open to ambient air if O₂ is unavailable). Stir vigorously at 25 °C for 16–24 hours.

  • Validation & Workup: Monitor via LC-MS. Upon completion, filter the deep blue/green suspension through a pad of Celite to remove copper salts. Wash the filtrate with saturated aqueous NaHCO₃, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate (S)-1-phenylazetidine-2-carboxylate methyl ester.

Protocol B: Cryogenic Saponification

Objective: Ester hydrolysis without base-catalyzed racemization.

  • Solvent System: Dissolve the purified (S)-1-phenylazetidine-2-carboxylate methyl ester in a 3:1:1 mixture of THF / MeOH / H₂O.

  • Cryogenic Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Hydrolysis: Add LiOH·H₂O (1.2 equiv) dropwise as an aqueous solution. Stir strictly at 0 °C for 2–4 hours.

  • Isolation: Once TLC indicates complete consumption of the ester, carefully acidify the mixture to pH 3–4 using 1M HCl while maintaining the temperature at 0 °C. Extract immediately with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the final (S)-1-Phenylazetidine-2-carboxylic acid[1].

V. References
  • Sasaki, M., et al. (2007). Evaluation of Enantiopure N-(Ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes. The Journal of Organic Chemistry. Available at:[Link]

  • Couty, F., et al. (2014). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. ResearchGate. Available at:[Link]

  • Trauner, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. Available at:[Link]

  • Xiao, H., et al. (2025). Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines. ResearchGate. Available at:[Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at:[Link]

  • Bouazaoui, et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Heterocycles. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of (S)-1-Phenylazetidine-2-carboxylic Acid During Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the incorporation of highly strained, non-proteinogenic amino acids into complex peptide sequences.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the incorporation of highly strained, non-proteinogenic amino acids into complex peptide sequences. (S)-1-Phenylazetidine-2-carboxylic acid represents a "perfect storm" for peptide chemists: it combines a highly strained four-membered ring[1], an electron-withdrawing N-phenyl group, and a sterically hindered tertiary amine center.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve high-yielding, racemization-free couplings.

Part 1: Mechanistic Deep Dive – The Causality of Epimerization

To solve the racemization problem, we must first understand its physical chemistry. In standard secondary amino acids, racemization during activation typically proceeds via the formation of an oxazolone (azlactone) intermediate.

However, (S)-1-phenylazetidine-2-carboxylic acid is a tertiary amine . Because the nitrogen lacks an N-H bond, oxazolone formation is mechanistically impossible[2]. Therefore, racemization of this substrate occurs exclusively via direct enolization [3].

The electron-withdrawing N-phenyl group and the extreme ring strain (~25.4 kcal/mol)[1] significantly increase the acidity of the -proton. When the carboxylic acid is activated (e.g., as an OAt or OBt ester), the presence of a strong tertiary base rapidly abstracts this -proton, yielding a planar enolate. Because the subsequent aminolysis (the actual coupling) is sterically hindered and slow, the enolate has ample time to form, leading to a racemic mixture upon coupling[4].

DirectEnolization A Activated (S)-1-Phenylazetidine Ester B Planar Enolate (Loss of Chirality) A->B Slow Aminolysis + Strong Base C Desired (S)-Peptide (Retention) A->C Fast Aminolysis (Base-Free) D (R/S)-Epimeric Peptide (Racemization) B->D Aminolysis of Enolate Base Strong Base (e.g., DIPEA) Base->B Abstracts alpha-proton Amine Incoming Amine (Nucleophile) Amine->C Amine->D

Kinetic competition between base-free aminolysis and base-catalyzed direct enolization.

Part 2: Troubleshooting Q&A

Q1: I am using standard HATU/DIPEA conditions, but I am observing >30% epimerization. Why is this happening? A: HATU is a highly active uronium salt that requires a strong tertiary base like DIPEA (pKa ~10.5) to generate the active ester. The strong basicity of DIPEA, combined with the highly electron-deficient activated ester, drives rapid -proton abstraction[4]. Because the bulky azetidine ring slows down the nucleophilic attack of the incoming amine, the side-reaction (enolization) outcompetes the main reaction (coupling). Solution: Abandon uronium salts for this specific residue and switch to a base-free carbodiimide system.

Q2: What is the best coupling reagent to prevent direct enolization for this specific molecule? A: The gold standard for base-free coupling of highly enolizable, sterically hindered substrates is DIC/Oxyma (N,N'-diisopropylcarbodiimide and ethyl 2-cyano-2-(hydroxyimino)acetate)[5]. Oxyma acts as an exceptional nucleophile to form a highly reactive ester without requiring any basic additives, effectively shutting down the base-catalyzed enolization pathway. Alternatively, ynamide coupling reagents can be used to form stable -acyloxyenamide active esters that ensure racemization-free condensation[6].

Q3: If I must use a reagent that requires a base (e.g., COMU) due to solvent solubility limits, what base should I use? A: Never use DIPEA or Triethylamine (TEA) with this substrate. Replace them with weaker, non-nucleophilic bases such as sym-Collidine (2,4,6-trimethylpyridine, pKa ~7.4) or N-methylmorpholine (NMM, pKa ~7.38)[4][7]. These provide just enough basicity to facilitate the formation of the active ester but are significantly less efficient at abstracting the -proton.

Part 3: Quantitative Reagent Comparison

To assist in your experimental design, the following table synthesizes the kinetic and thermodynamic profiles of common coupling systems when applied to tertiary, strained amino acids like (S)-1-phenylazetidine-2-carboxylic acid.

Coupling SystemBase RequiredRelative Aminolysis RateRacemization RiskRecommended Application
HATU / DIPEA Yes (Strong, pKa 10.5)Very FastCritical (>30%) Avoid entirely for this substrate.
COMU / sym-Collidine Yes (Weak, pKa 7.4)FastModerate (5-10%)When DIC/Oxyma is insoluble.
DEPBT / NMM MinimalSlowLow (<2%)Solution-phase synthesis; highly sensitive fragments.
DIC / Oxyma No FastVery Low (<1%) Gold Standard: SPPS and general base-free coupling.

Part 4: Validated Experimental Protocol

The following protocol relies on a self-validating system using DIC/Oxyma. By eliminating the base entirely and controlling the temperature, we kinetically trap the reaction in the aminolysis pathway.

Base-Free Coupling via DIC/Oxyma

Self-Validation Checkpoint: Because this is a base-free protocol, the pH of the coupling solution should remain slightly acidic to neutral (pH 5-6). Verify this by spotting a 1 µL aliquot onto wet pH paper prior to adding it to the amine. If the solution is basic, cross-contamination has occurred, and enolization is imminent.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3.0 equivalents of (S)-1-phenylazetidine-2-carboxylic acid and 3.0 equivalents of Oxyma Pure in anhydrous DMF to achieve a concentration of 0.1 M.

    • Causality: High concentration drives the bimolecular aminolysis rate, outcompeting unimolecular degradation pathways.

  • Thermal Control: Cool the mixture to 0 °C in an ice bath for 5 minutes.

    • Causality: Lowering the temperature kinetically disfavors the higher-activation-energy enolization pathway while still allowing the highly reactive Oxyma ester to form.

  • Pre-Activation: Add 3.0 equivalents of DIC dropwise to the chilled solution. Stir for exactly 3-5 minutes at 0 °C.

    • Causality: Prolonged pre-activation of sterically hindered amino acids leads to unwanted side reactions (e.g., N-acylurea formation). 3 minutes is optimal for Oxyma ester generation.

  • Coupling: Transfer the activated mixture to the resin-bound amine (or solution-phase amine). Do not add any tertiary base.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and agitate for 2 to 4 hours.

    • Self-Validation: Perform a micro-cleavage (for SPPS) or sample the solution (for LPPS) and analyze via LC-MS. Look for the mass of the desired product and check the chromatogram for a single sharp peak. A split peak indicates epimerization has occurred. If coupling is incomplete, perform a second coupling with fresh reagents rather than extending the reaction time.

Workflow Step1 1. Dissolve (S)-1-Phenylazetidine-2-COOH & Oxyma in DMF (0.1 M) Step2 2. Chill to 0 °C (Kinetic Control of Enolization) Step1->Step2 Step3 3. Add DIC dropwise (Pre-activation 3-5 min) Step2->Step3 Step4 4. Add to Resin/Amine (Verify pH 5-6; Base-Free) Step3->Step4 Step5 5. Couple at RT for 2-4 hrs (Monitor via LC-MS for single peak) Step4->Step5

Optimized base-free DIC/Oxyma coupling workflow for highly enolizable tertiary amino acids.

References

  • Site-Specific Integration of Amino Acid Fragments into Cyclic Peptides. ACS Publications. URL:[Link]

  • 1 Protection Reactions. Wiley-VCH. URL:[Link]

  • Ynamide Coupling Reagents: Origin and Advances. PMC. URL:[Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. URL:[Link]

  • Analytics of Synthetic Peptides. Houben-Weyl. URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL:[Link]

  • Total Synthesis of the Highly N-Methylated Acetylene-Containing Anticancer Peptide Jahanyne. Organic Letters. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with (S)-1-Phenylazetidine-2-carboxylic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering solubility bottlenecks with functionalized amino acids is a common but solvable challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering solubility bottlenecks with functionalized amino acids is a common but solvable challenge. This guide provides field-proven, mechanistically grounded solutions for formulating and reacting (S)-1-Phenylazetidine-2-carboxylic acid in organic solvent systems.

Fundamental Mechanistic Insights: The Causality of Insolubility

To effectively troubleshoot, we must first understand the molecular thermodynamics dictating the behavior of (S)-1-Phenylazetidine-2-carboxylic acid:

  • Reduced Zwitterionic Character: Unlike standard aliphatic amino acids (e.g., proline), the nitrogen atom here is bonded directly to a phenyl ring. The delocalization of the nitrogen's lone pair into the aromatic π -system significantly reduces its basicity. Consequently, the compound exists predominantly in a neutral, non-zwitterionic state in non-polar environments.

  • Strong Intermolecular Hydrogen Bonding: In the solid state, the un-ionized carboxylic acid groups form robust, highly ordered hydrogen-bonded dimers. The high lattice energy of these dimers strongly resists dissolution in non-polar organic solvents like dichloromethane (DCM) or toluene.

  • Hydrophobic-Hydrophilic Conflict: The lipophilic N-phenyl group decreases aqueous solubility, while the polar carboxylic acid prevents dissolution in purely non-polar organics. Overcoming this "frustrated" solubility requires targeted disruption of the hydrogen-bond network via specific solvent coordination or chemical additives.

Troubleshooting Guide & FAQs

Q1: I am trying to dissolve the compound in dichloromethane (DCM) for a peptide coupling reaction, but it remains a cloudy suspension. How can I achieve a clear solution? Expert Answer: The suspension is caused by the robust hydrogen-bonded dimers of the carboxylic acid resisting the low-polarity environment of DCM. To resolve this, add 1.1 to 1.5 molar equivalents of a lipophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Causality: The base deprotonates the carboxylic acid, converting the neutral hydrogen-bonded dimer into a lipophilic ion pair (ammonium carboxylate). This completely disrupts the solid-state lattice, allowing the resulting salt to dissolve readily. This is a well-documented hydrotropic and salt-formation effect used to solubilize amino acids in organic systems (1)[1].

Q2: What is the best solvent for preparing high-concentration stock solutions for biological assays or NMR spectroscopy? Expert Answer: Fresh, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent. Causality: DMSO is a highly polar aprotic solvent and a potent hydrogen-bond acceptor. Computational and empirical studies have demonstrated that DMSO molecules actively coordinate with the functional groups of amino acids, effectively stabilizing the monomeric form and preventing re-aggregation (2)[2]. Ensure the DMSO is strictly anhydrous, as moisture contamination dramatically reduces the solubility of azetidine-2-carboxylic acid derivatives ().

Q3: How can I extract this compound into an organic phase from an aqueous mixture during downstream workup? Expert Answer: Standard liquid-liquid extraction is challenging due to the compound's amphiphilic nature. For highly non-polar solvents (e.g., isooctane), utilize a surfactant like Dioctyl sulfosuccinate sodium salt (AOT). Causality: The surfactant forms reverse micelles that encapsulate the amino acid at its zwitterionic or neutral state, enabling its thermodynamic transfer into the bulk organic phase (3)[3].

Quantitative Data: Solubility Matrix

Solvent SystemNative SolubilityRecommended Solubilization StrategyTarget Concentration
Dichloromethane (DCM) Poor (< 1 mg/mL)Add 1.1–1.5 eq DIPEA or TEAUp to 50 mg/mL
Ethyl Acetate (EtOAc) Moderate (~5 mg/mL)Gentle heating (40°C) + Sonication10 - 20 mg/mL
Anhydrous DMSO ExcellentDirect dissolution (use fresh, dry solvent)> 50 mg/mL
Isooctane / Hexane InsolubleReverse micellar extraction (AOT)Application dependent
Methanol / Ethanol GoodDirect dissolution20 - 30 mg/mL

Validated Experimental Protocols

Protocol A: In Situ Salt Formation for DCM Solubilization (For Synthesis)

Objective: Achieve complete dissolution of (S)-1-Phenylazetidine-2-carboxylic acid in DCM for subsequent coupling reactions. This is a self-validating protocol; the visual transition from opaque to transparent confirms the mechanistic disruption of the lattice.

  • Weighing: Accurately weigh the required mass of (S)-1-Phenylazetidine-2-carboxylic acid into an oven-dried reaction flask purged with inert gas (N₂ or Ar).

  • Suspension: Add anhydrous DCM to achieve a target concentration of 0.1 M. The mixture will immediately appear as a white, cloudy suspension.

  • Base Addition: Under continuous magnetic stirring (400 rpm), add 1.2 molar equivalents of anhydrous DIPEA dropwise via syringe.

  • Equilibration: Stir at room temperature (20–25°C) for 5–10 minutes. The suspension will transition into a clear, homogenous solution as the lipophilic ion pair forms.

  • Verification: Visually inspect for any remaining particulates against a dark background. If trace solids remain, apply mild bath sonication for 60 seconds.

Protocol B: Reverse Micellar Extraction (For Downstream Recovery)

Objective: Extract the compound from an aqueous reaction mixture into a non-polar organic phase.

  • Aqueous Preparation: Adjust the pH of the aqueous phase containing the amino acid to its isoelectric point (approx. pH 3.5–4.0) using 1M HCl to maximize neutrality.

  • Organic Phase Preparation: Prepare a 50 mM solution of AOT (surfactant) in isooctane.

  • Extraction: Combine the aqueous phase with an equal volume of the AOT/isooctane solution in a separatory funnel.

  • Agitation: Shake vigorously for 2 minutes, venting periodically, to promote the formation of reverse micelles at the liquid-liquid interface.

  • Separation: Allow the phases to separate completely. If an emulsion persists, centrifuge the mixture at 2000 x g for 5 minutes. The amino acid is now solubilized within the reverse micelles in the upper organic layer.

Process Visualizations

DecisionTree Start (S)-1-Phenylazetidine- 2-carboxylic acid SolventChoice Select Target Solvent System Start->SolventChoice Polar Polar Aprotic (DMSO, DMF) SolventChoice->Polar Assay / NMR NonPolar Non-Polar / Halogenated (DCM, Toluene) SolventChoice->NonPolar Synthesis / Coupling Aqueous Aqueous to Organic Extraction SolventChoice->Aqueous Workup Sonicate Vortex & Sonicate (Avoid Moisture) Polar->Sonicate Direct Addition Base Add 1.1-1.5 eq DIPEA or TEA NonPolar->Base Suspension Forms Micelle Reverse Micelles (AOT in Isooctane) Aqueous->Micelle Low Partition Coefficient Ready1 Clear Solution Sonicate->Ready1 Ready2 Clear Solution Base->Ready2 Ion Pair Formation Ready3 Organic Phase Recovery Micelle->Ready3 Phase Transfer

Workflow for selecting the correct solubilization strategy based on the target application.

Mechanism Solid Solid State Lattice (Strong H-Bonded Dimers) DMSO DMSO Solvation (H-Bond Acceptor) Solid->DMSO Polar Aprotic Media Base Amine Base Addition (e.g., DIPEA) Solid->Base Non-Polar Media Monomer Solvated Monomer (Stabilized by S=O) DMSO->Monomer Disrupts Dimers Salt Lipophilic Ion Pair (Ammonium Carboxylate) Base->Salt Deprotonation

Mechanistic pathways of solid-state lattice disruption via solvation or deprotonation.

References

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL:[Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in (S)-1-Phenylazetidine-2-Carboxylic Acid

Welcome to the Advanced Troubleshooting Guide for the synthesis and isolation of (S)-1-Phenylazetidine-2-carboxylic acid . As a strained, non-natural chiral amino acid derivative, this molecule presents unique stereochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and isolation of (S)-1-Phenylazetidine-2-carboxylic acid . As a strained, non-natural chiral amino acid derivative, this molecule presents unique stereochemical challenges. The presence of the N-phenyl substituent fundamentally alters the electronic environment of the azetidine ring, making the α -stereocenter highly susceptible to racemization.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve enantiomeric excess (ee) erosion through mechanistic insights and field-proven protocols.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: I synthesized the enantiopure methyl ester, but after standard saponification (LiOH/MeOH), my ee dropped from >99% to 45%. What causes this rapid erosion?

The Causality: You are observing base-catalyzed epimerization . The stereocenter at C2 (the α -carbon) is highly acidic. In standard amino acids, the carboxylate anion formed during saponification repels incoming base, protecting the α -proton. However, in 1-phenylazetidine-2-carboxylic acid, the strongly electron-withdrawing N-phenyl group inductively stabilizes the formation of a planar enolate intermediate . Furthermore, the release of severe torsional strain (from the sp3 hybridized azetidine ring to a less strained sp2 enolate carbon) thermodynamically drives this deprotonation. Upon non-selective reprotonation by the solvent, the molecule racemizes.

The Solution: Standard alkaline hydrolysis must be strictly avoided. Instead, utilize enzymatic kinetic resolution or highly controlled acidic hydrolysis to maintain stereochemical integrity .

Epimerization Start (S)-1-Phenylazetidine- 2-carboxylate Base Alkaline Hydrolysis (OH-) Deprotonation at C2 Start->Base Enolate Planar Enolate Intermediate (Release of Ring Strain) Base->Enolate Reprotonation Non-selective Reprotonation (H2O/MeOH) Enolate->Reprotonation Racemate Racemic Mixture (R/S)-1-Phenylazetidine-2-carboxylic acid Reprotonation->Racemate

Mechanistic pathway of base-catalyzed epimerization driven by ring-strain release.

Q2: During the cyclization of my chiral γ -amino halide precursor, the resulting azetidine product shows a 20-30% loss in ee. Is this an SN​1 or SN​2 issue?

The Causality: The intramolecular cyclization of N-aryl- γ -amino halides to form azetidines is canonically an SN​2 process. However, the N-phenyl group reduces the nucleophilicity of the nitrogen. To force the cyclization, chemists often use elevated temperatures or strong Lewis acids. Under these harsh conditions, the carbon-halogen bond can transiently ionize ( SN​1 character). The resulting carbocation is stabilized by the adjacent aryl-amine, allowing bond rotation before ring closure, which manifests as partial racemization. The Solution: Use an anionic ring-closure strategy. Convert the alcohol precursor to a highly reactive sulfonate ester (e.g., mesylate) and cyclize at low temperatures (-78 °C to 0 °C) using a non-nucleophilic base like LiHMDS to ensure a strict SN​2 trajectory .

Q3: I am using classical chiral resolution via diastereomeric salt formation, but my ee plateaus at ~85% regardless of how many recrystallizations I perform. Why?

The Causality: A plateau in ee during classical resolution usually indicates the formation of a solid solution or co-crystallization of the diastereomeric salts. Because the azetidine ring is relatively flat and the N-phenyl group dominates the crystal packing lattice, the resolving agent (e.g., (R)-phenylethylamine) struggles to differentiate the (S) and (R) enantiomers thermodynamically. The Solution: Shift from classical resolution to Enzymatic Kinetic Resolution (EKR) . Lipases exhibit exquisite transition-state discrimination for the (S)-enantiomer of azetidine-2-carboxylates, completely bypassing the thermodynamic limitations of crystal lattices .

Part 2: Quantitative Data & Method Comparison

To illustrate the severe impact of hydrolysis conditions on the enantiomeric excess of (S)-1-Phenylazetidine-2-carboxylic acid, review the self-validating data matrix below.

Hydrolysis ConditionReagents / CatalystTemp (°C)Time (h)Conversion (%)Final ee (%)Mechanism of ee Loss
Standard Alkaline 2.0 eq LiOH in THF/H₂O254>9942 Enolization / Epimerization
Mild Alkaline 1.1 eq K₂CO₃ in MeOH/H₂O0128578 Slow Enolization
Acidic Cleavage 6M HCl (reflux)10024>9991 Minor Ring-Opening ( SN​1 )
Enzymatic (EKR) CALB (Novozym 435), pH 7.2304849.5>99.9 None (Stereoretentive)

Part 3: Validated Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution & Hydrolysis using CALB

This protocol utilizes Candida antarctica Lipase B (CALB) to selectively hydrolyze the (S)-enantiomer of the racemic methyl ester, leaving the (R)-ester intact. This system is self-validating: the reaction naturally halts at 50% conversion, ensuring maximum ee.

Materials:

  • Racemic Methyl 1-phenylazetidine-2-carboxylate (10.0 mmol, 1.91 g)

  • Candida antarctica Lipase B (Novozym 435 acrylic resin) (200 mg)

  • 0.1 M Phosphate buffer (pH 7.2) (50 mL)

  • Acetone or MTBE (co-solvent) (5 mL)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of racemic methyl 1-phenylazetidine-2-carboxylate in 5 mL of MTBE to ensure adequate dispersion in the aqueous phase.

  • Enzyme Addition: Add the organic solution to 50 mL of 0.1 M phosphate buffer (pH 7.2) in a 100 mL jacketed reactor. Add 200 mg of immobilized CALB.

  • Incubation: Stir the biphasic mixture gently at 30 °C. Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The enzyme will exclusively hydrolyze the (S)-enantiomer.

  • Termination: Once the conversion reaches exactly 49-50% (typically 48 hours), filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed and reused).

  • Separation (Self-Validating Step):

    • Extract the aqueous filtrate with Ethyl Acetate (3 x 20 mL). The organic layer contains the unreacted (R)-ester .

    • Acidify the aqueous layer to pH 3.0 using 1M HCl at 0 °C.

    • Extract the acidified aqueous layer with Dichloromethane (3 x 20 mL) to isolate the pure (S)-1-Phenylazetidine-2-carboxylic acid .

  • Drying: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid (>99.9% ee).

Resolution RacemicEster Racemic Methyl 1-Phenylazetidine- 2-carboxylate Enzyme Candida antarctica Lipase B (CALB) in Buffer/MTBE RacemicEster->Enzyme Split Stereoselective Hydrolysis Enzyme->Split S_Acid (S)-1-Phenylazetidine- 2-carboxylic acid (>99% ee) Split->S_Acid Hydrolyzed (Aqueous) R_Ester (R)-Ester (Unreacted) Remains in Organic Phase Split->R_Ester Intact (Organic) Extraction Aqueous Acidification & DCM Extraction S_Acid->Extraction

Workflow for the Enzymatic Kinetic Resolution of Azetidine-2-carboxylates using CALB.

Protocol 2: Anionic Ring Closure for Stereoretentive Synthesis

If building the ring from scratch, use this protocol to prevent SN​1 racemization during cyclization.

Step-by-Step Methodology:

  • Activation: Dissolve enantiopure (S)-2-(phenylamino)butane-1,4-diol derivative (where the C4 alcohol is selectively unprotected) in anhydrous DCM at -78 °C under Argon.

  • Mesylation: Add 1.2 eq of Triethylamine, followed by dropwise addition of 1.1 eq of Methanesulfonyl chloride (MsCl). Stir for 30 minutes to form the transient mesylate.

  • Anionic Cyclization: Without isolating the mesylate, slowly add 2.5 eq of Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF) at -78 °C. The strong base deprotonates the N-phenyl amine, triggering a rapid, strictly SN​2 intramolecular displacement of the mesylate.

  • Workup: Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc. The resulting azetidine retains 100% of the starting material's ee.

References

  • Title: N-Arylazetidines: Preparation through Anionic Ring Closure Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient Route to (S)-Azetidine-2-carboxylic Acid Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic) URL: [Link]

  • Title: Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Handling moisture sensitivity of (S)-1-Phenylazetidine-2-carboxylic acid derivatives

Technical Support Center: Handling Moisture Sensitivity of (S)-1-Phenylazetidine-2-carboxylic Acid Derivatives Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling Moisture Sensitivity of (S)-1-Phenylazetidine-2-carboxylic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (S)-1-Phenylazetidine-2-carboxylic acid and its derivatives. Due to the inherent angle strain of the four-membered azetidine ring, these compounds exhibit unique stability challenges, particularly concerning moisture-driven degradation[1].

Mechanistic Insight: The Causality of Moisture Sensitivity

To effectively handle (S)-1-Phenylazetidine-2-carboxylic acid derivatives, one must understand the thermodynamic and kinetic forces at play. The four-membered azetidine ring possesses significant angle strain. While the N-phenyl group reduces the basicity of the nitrogen compared to aliphatic azetidines, the ring remains highly susceptible to acid-catalyzed hydrolytic ring-opening[1].

When exposed to trace moisture in an acidic environment or during carboxylic acid activation (e.g., peptide coupling), the azetidine nitrogen or the activated carbonyl can become protonated or highly electrophilic. Water acts as a nucleophile, attacking the C2 or C4 position. This relieves the ring strain but irreversibly destroys the molecule, yielding an acyclic γ-amino acid derivative (such as a 2-hydroxy-4-aminobutyric acid derivative)[2].

DegradationPathway A (S)-1-Phenylazetidine- 2-carboxylic acid B Protonated/Activated Azetidinium A->B Moisture / H+ C Nucleophilic Attack (H2O) B->C Hydrolysis D Acyclic γ-amino acid (Degraded) C->D Ring Cleavage

Hydrolytic ring-opening pathway of azetidine-2-carboxylic acid derivatives under moisture exposure.

Quantitative Handling Parameters

Adhering to strict environmental controls is non-negotiable. The following table summarizes the critical thresholds for handling and storing these derivatives to prevent premature degradation[3].

ParameterCritical ThresholdConsequence of Deviation
Solvent Moisture Content < 10 ppm (Karl Fischer)Accelerated hydrolytic ring-opening during synthesis.
Storage Temperature -20°C (Inert Atmosphere)Thermal degradation and ambient moisture absorption.
Atmospheric Exposure < 2 minutesRapid surface moisture condensation and hydrolysis.
Aqueous Workup pH 7.0 - 7.5 (Strictly Neutral)Acid-catalyzed ring opening at pH < 5[1].

Self-Validating Experimental Protocol: Anhydrous Handling

Do not rely on assumptions of dryness. This protocol integrates self-validation steps to ensure the integrity of your (S)-1-Phenylazetidine-2-carboxylic acid derivatives throughout your workflow.

Step 1: Glassware and Equipment Preparation

  • Oven-dry all reaction flasks, stir bars, and syringes at 150°C for a minimum of 12 hours.

  • Cool the glassware in a desiccator or under a continuous stream of ultra-high purity (UHP) Argon on a Schlenk line.

Step 2: Reagent Transfer (Glovebox Operations)

  • Transfer the sealed vial of the azetidine derivative into a glovebox maintained at < 1 ppm O2 and < 1 ppm H2O.

  • Weigh the required amount into your reaction vessel and seal it with a rubber septum before removing it from the glovebox.

Step 3: Solvent Validation (The Self-Validation Step)

  • Prior to adding any solvent (e.g., DCM, DMF, or THF) to the reaction vessel, perform a Karl Fischer titration.

  • Causality Check: If the moisture content exceeds 10 ppm, do not proceed. Re-distill the solvent over an appropriate drying agent (e.g., calcium hydride for DCM) to prevent the nucleophilic attack outlined in the mechanistic pathway.

Step 4: Reaction Execution and Workup

  • Connect the sealed reaction vessel to a Schlenk line. Maintain a positive pressure of Argon.

  • Introduce the validated anhydrous solvent via a sterile, oven-dried syringe.

  • If an aqueous workup is absolutely necessary post-reaction, utilize ice-cold, strictly pH-neutral buffers (e.g., phosphate buffer pH 7.4) and minimize the contact time to suppress acid-catalyzed hydrolysis[1].

HandlingWorkflow Start Receive Reagent Glovebox Transfer to Glovebox (< 1 ppm H2O) Start->Glovebox Solvent Karl Fischer Titration (Validate < 10 ppm H2O) Glovebox->Solvent Solvent->Solvent Fail (Re-distill) Reaction Execute Reaction (Schlenk Line / Argon) Solvent->Reaction Pass Storage Store Unused Reagent (-20°C / Desiccator) Reaction->Storage

Standard operating procedure for handling moisture-sensitive azetidine derivatives.

Troubleshooting & FAQs

Q: Why did my (S)-1-Phenylazetidine-2-carboxylic acid derivative turn into an acyclic impurity during peptide coupling? A: Peptide coupling agents (such as HATU, EDC, or DCC) activate the carboxylic acid, creating a highly electrophilic intermediate. If trace moisture is present in your solvent or amine nucleophile, water outcompetes the amine. The combination of the activated carbonyl and the inherent angle strain of the 4-membered ring drives hydrolytic ring-opening, yielding a linear γ-amino acid derivative rather than your target peptide[1].

Q: I left the reagent bottle on the benchtop for an hour. Is it still good to use? A: Likely not for high-yield synthesis. Azetidine-2-carboxylic acid derivatives are hygroscopic and sensitive to ambient moisture[3]. You must verify its integrity using 1H NMR. Look for the disappearance of the characteristic multiplet of the azetidine ring protons (typically around 2.0–4.5 ppm) and the appearance of linear alkyl chain protons corresponding to the ring-opened product[4].

Q: Can I store the compound in a standard laboratory freezer? A: No. Standard freezers have high internal humidity levels. The compound must be tightly sealed in a vial backfilled with Argon, placed inside a secondary container with an active desiccant (such as Drierite or silica gel), and then stored at -20°C[3].

Q: How does the N-phenyl group affect the moisture sensitivity compared to unsubstituted azetidine-2-carboxylic acid? A: The N-phenyl group delocalizes the nitrogen's lone pair into the aromatic ring, reducing its basicity. While this makes the nitrogen less prone to direct protonation than an aliphatic amine, the electron-withdrawing nature of the phenyl group can make the adjacent carbons highly susceptible to nucleophilic attack by water once the molecule is activated or placed in an acidic environment.

References

  • Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology (ASM Journals). Available at:[Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry (ResearchGate). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of (S)-1-Phenylazetidine-2-carboxylic acid: A Comparative NMR Analysis

The structural integrity of novel chemical entities is paramount in drug discovery and development. (S)-1-Phenylazetidine-2-carboxylic acid, a constrained non-proteinogenic amino acid, represents a class of compounds wit...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural integrity of novel chemical entities is paramount in drug discovery and development. (S)-1-Phenylazetidine-2-carboxylic acid, a constrained non-proteinogenic amino acid, represents a class of compounds with significant potential in medicinal chemistry. Its rigid azetidine ring and chiral center make it a valuable scaffold for introducing specific conformational constraints into peptides and small molecule therapeutics. NMR spectroscopy is the cornerstone for verifying the covalent structure and stereochemistry of such molecules.

Pillar 1: A Validated Experimental Protocol for NMR Data Acquisition

The acquisition of high-fidelity NMR spectra is foundational to accurate structural interpretation. The following protocol is designed to be a self-validating system, ensuring reproducibility and quality.

Sample Preparation
  • Purity Assessment: Prior to NMR analysis, confirm the purity of the (S)-1-Phenylazetidine-2-carboxylic acid sample to be >95% using an orthogonal technique such as LC-MS or HPLC. This minimizes spectral interference from impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its ability to dissolve the polar carboxylic acid and to avoid the exchange of the labile carboxylic acid and N-H protons, which might occur in protic solvents like D₂O or methanol-d₄. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in a reasonable timeframe on modern NMR spectrometers.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.[4]

  • Filtration: Filter the final solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.[5]

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (zg30).

  • Spectral Width: -2 to 14 ppm, to ensure all signals, including the carboxylic acid proton, are captured.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 5 seconds, to allow for full relaxation of all protons, especially the slowly relaxing quaternary carbons which can affect quantitative analysis in some experiments.

  • Number of Scans: 16-64 scans, to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE), such as zgpg30.

  • Spectral Width: 0 to 200 ppm, which covers the typical range for organic molecules.[6]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

2D NMR Experiments (for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, which is invaluable for identifying protons on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and piecing together molecular fragments.[7][8]

Below is a visual representation of the recommended experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis purity Purity Check (>95%) dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 purity->dissolve standard Add Internal Standard (TMS) dissolve->standard filtrate Filter into NMR Tube standard->filtrate H1 1D ¹H NMR filtrate->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC phase Phasing & Baseline Correction HMBC->phase reference Referencing to TMS phase->reference integrate Integration (¹H) reference->integrate assign Peak Assignment integrate->assign structure Structure Validation assign->structure

Caption: Experimental workflow for NMR analysis.

Pillar 2: Predicted Chemical Shifts and Comparative Analysis

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (S)-1-Phenylazetidine-2-carboxylic acid. These predictions are based on the analysis of structurally similar compounds, including various azetidine derivatives and N-phenyl substituted heterocycles.[2][5][9][10] The numbering scheme used is shown in the molecular diagram below.

Caption: Structure of (S)-1-Phenylazetidine-2-carboxylic acid with atom numbering.

Predicted ¹H NMR Chemical Shifts
AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale and Comparative Insights
COOH~12.0 - 13.0Broad singlet-The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift due to hydrogen bonding.[6] Its exact position is sensitive to concentration and residual water.
H2'/H6'~6.6 - 6.8Doublet or Multiplet~7-9These protons are ortho to the nitrogen atom. The electron-donating character of the nitrogen will shield these protons relative to benzene (7.34 ppm), shifting them upfield.
H3'/H5'~7.1 - 7.3Triplet or Multiplet~7-9These meta protons will be less affected by the nitrogen and are expected to resonate in a region typical for aromatic protons.
H4'~6.8 - 7.0Triplet or Multiplet~7-9The para proton will also experience some shielding from the nitrogen atom, though less than the ortho protons.
H2~4.5 - 4.8Triplet~7-8This methine proton is alpha to both the nitrogen and the electron-withdrawing carboxylic acid group, leading to a significant downfield shift.
H4a/H4b~3.8 - 4.2Multiplet-These methylene protons are adjacent to the nitrogen atom, causing a downfield shift. They are expected to be diastereotopic and show complex splitting.
H3a/H3b~2.2 - 2.6Multiplet-This methylene group is further from the deshielding groups and will appear more upfield. These protons are also diastereotopic.
Predicted ¹³C NMR Chemical Shifts
AtomPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C=O~170 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[6]
C1'~145 - 148This is the ipso-carbon of the phenyl ring attached to the nitrogen. It is significantly deshielded by the direct attachment to the heteroatom.
C3'/C5'~128 - 130These aromatic carbons are expected to have chemical shifts similar to those in benzene.
C2'/C6'~112 - 116The ortho carbons are shielded due to the electron-donating effect of the nitrogen atom.
C4'~118 - 122The para carbon is also shielded by the nitrogen, but to a lesser extent than the ortho carbons.
C2~65 - 70This carbon is attached to both the nitrogen and the carboxylic acid group, resulting in a strong deshielding effect.
C4~50 - 55The C4 carbon, being adjacent to the nitrogen, will be deshielded compared to a simple alkane but less so than C2.
C3~25 - 30This methylene carbon is the most shielded in the azetidine ring, resembling an aliphatic carbon.

Pillar 3: Trustworthiness Through Self-Validating Systems

The structural assignment derived from this protocol is a self-validating system. The ¹H NMR integration should correspond to the number of protons for each signal. The connectivity inferred from COSY (e.g., H2 coupled to H3a/H3b) must be consistent with the proposed structure. Furthermore, every C-H bond will be confirmed by a cross-peak in the HSQC spectrum. The final and most crucial validation comes from the HMBC spectrum, which will reveal key long-range correlations, such as from the H2'/H6' protons to the C4 carbon of the azetidine ring, and from the H2 proton to the carbonyl carbon, unequivocally locking in the molecular framework.

This guide provides a robust, scientifically-grounded methodology for the NMR-based structural elucidation of (S)-1-Phenylazetidine-2-carboxylic acid. By combining a meticulous experimental protocol with a predictive, comparative analysis, researchers can confidently validate the structure of this and related molecules, ensuring the integrity of their chemical matter for downstream applications in drug development.

References

  • Wiley-VCH. Supporting Information.
  • Kangas, A. J., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
  • Javed, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). PMC. Available from: [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. PubMed. Available from: [Link]

  • Le-Thanh, J., et al. (2004). From NMR chemical shifts to amino acid types: investigation of the predictive power carried by nuclei. PubMed. Available from: [Link]

  • Li, S., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Available from: [Link]

  • Ueki, H., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. Available from: [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • Hisey, B., et al. (2015). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB. Available from: [Link]

  • ResearchGate. (2016). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). ResearchGate. Available from: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • Penchev, P. N., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Kalinowski, H. O., et al. (1988). 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ResearchGate. Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Apparent 3JH,H (Hz) in pa. Available from: [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • L-Thong, P., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. Available from: [Link]

  • Kumar, A., et al. (2011). Synthesis and characterization of cis and trans 3-phenylthio/3-phenoxyazetidine-2-one: A ¹H-¹³C HMQC and ¹H–¹H COSY NMR study. TSI Journals. Available from: [Link]

Sources

Comparative

Conformational Control in Peptidomimetics: (S)-1-Phenylazetidine-2-carboxylic Acid vs. L-Proline

Executive Summary The rational design of peptidomimetics relies heavily on conformationally restricted amino acids to dictate backbone geometry, enhance proteolytic stability, and improve target affinity. L-Proline (Pro)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics relies heavily on conformationally restricted amino acids to dictate backbone geometry, enhance proteolytic stability, and improve target affinity. L-Proline (Pro) is the canonical secondary amino acid used by nature to induce β-turns and poly-proline type II (PPII) helices. However, synthetic analogues like (S)-1-Phenylazetidine-2-carboxylic acid (N-Ph-Aze) offer a distinctly different structural toolkit. By combining a contracted four-membered azetidine ring with an N-aryl substitution, N-Ph-Aze introduces unique steric and electronic constraints that drastically alter the peptide's ϕ and ψ dihedral space.

This guide objectively compares the structural mechanics, conformational dynamics, and analytical workflows for evaluating these two crucial building blocks in drug development.

Structural & Electronic Mechanics

Ring Size and Puckering Dynamics

L-Proline features a five-membered pyrrolidine ring that rapidly equilibrates between -endo and -exo puckered states[1]. This flexibility allows it to adapt to various secondary structures while maintaining a relatively predictable backbone trajectory.

In contrast, the four-membered ring of azetidine-2-carboxylic acid (Aze) is highly strained. The deletion of a methylene group results in remarkable changes to the Cα−N bond angles and the imide bond length[2]. The Aze ring is less puckered than pyrrolidine, which restricts the conformational flexibility of the backbone and often leads to a more rigid, localized flexure in the peptide chain[3].

Electronic Effects of N-Phenylation

The most profound difference arises from the N-substitution. L-Proline forms a standard tertiary amide when incorporated into a peptide chain. The nitrogen lone pair participates in amide resonance, leading to a high rotational barrier ( 85 kJ/mol) for cis/trans isomerization[4].

In (S)-1-Phenylazetidine-2-carboxylic acid, the nitrogen is bonded to a phenyl ring. This N-aryl substitution fundamentally changes the electronic landscape:

  • Lone Pair Delocalization: The nitrogen lone pair delocalizes into the adjacent π -system of the phenyl ring. This reduces the double-bond character of the preceding amide bond, effectively lowering the intrinsic rotational barrier[5].

  • Steric Clash (A-1,3 Strain): The bulky phenyl group creates severe steric hindrance against the peptide backbone. In secondary N-phenyl amides, this steric bulk heavily biases the rotameric distribution, often locking the peptide into a specific cis or trans geometry depending on the adjacent residues[5].

Conformational Dynamics: Cis/Trans Isomerization

The biological function of proline-rich sequences is heavily dictated by the cis/trans isomerization of the Xaa-Pro bond.

  • L-Proline: Due to the small free enthalpy difference between isomers ( 2.0 kJ/mol), L-Proline intrinsically populates the cis conformation at roughly 5–30% in solution[4]. The trans conformation is stabilized by an n→π∗ interaction between adjacent carbonyl groups[6].

  • Azetidine Analogues: Aze has a significantly greater propensity than Pro to undergo trans cis peptide bond isomerization[7]. When Aze is incorporated into a peptide, this isomerization induces a severe 180° bend in the polypeptide chain, which can actively disrupt the formation of native PPII helices[7].

  • N-Ph-Aze Specifics: The addition of the N-phenyl group acts as a conformational switch. The steric bulk of the phenyl ring forces the preceding carbonyl to adopt a specific orientation to minimize clash, often resulting in a highly constrained turn motif that is highly valuable for designing rigid receptor antagonists[5].

ConformationalControl Start Cyclic Amino Acid Selection Pro L-Proline (5-Membered Ring) Start->Pro Aze (S)-1-Phenylazetidine-2-carboxylic acid (4-Membered N-Aryl Ring) Start->Aze Pro_Mech Standard n→π* Interactions ~5-30% cis population Pro->Pro_Mech Aze_Mech High Steric Strain & N-lone pair delocalization Altered cis/trans barrier Aze->Aze_Mech Pro_Out Maintains PPII Helices & Native β-Turns Pro_Mech->Pro_Out Aze_Out Induces Sharp 180° Bends Disrupts Native Secondary Structure Aze_Mech->Aze_Out

Logic flow of conformational restriction by L-Proline vs. N-Ph-Aze.

Quantitative Data Comparison

PropertyL-Proline(S)-1-Phenylazetidine-2-carboxylic acid
Ring Size 5-Membered (Pyrrolidine)4-Membered (Azetidine)
Ring Puckering High ( -endo / -exo)[1]Low (Constrained planar tendency)[2]
N-Substitution N-Alkyl (Intramolecular)N-Aryl (Phenyl)
Isomerization Barrier High ( 85 kJ/mol)[4]Lowered (due to N-lone pair delocalization)[5]
Intrinsic cis Propensity Moderate (5–30%)[4]High (Induces 180° backbone bend)[7]
Primary Application Native turns, Collagen modelingRigid peptidomimetics, PPII disruption

Experimental Workflows for Conformational Analysis

To objectively evaluate the conformational impact of substituting L-Proline with N-Ph-Aze, researchers must employ a self-validating system combining Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.

Phase 1: NMR Spectroscopy (Self-Validating Protocol)

NMR is the gold standard for quantifying cis/trans ratios in solution. The protocol is self-validating because the spatial proximity of specific protons unambiguously dictates the rotameric state.

  • Sample Preparation: Dissolve the synthesized peptide in a relevant deuterated solvent (e.g., D2​O or CDCl3​ ) at a concentration of 2–5 mM.

  • 1D 1H NMR: Identify the proton chemical shifts. The presence of two distinct sets of peaks for the residue preceding the cyclic amino acid indicates a slow-exchange cis/trans equilibrium.

  • 2D NOESY/ROESY:

    • Validating the trans state: Look for strong Nuclear Overhauser Effect (NOE) cross-peaks between the proton of residue i−1 and the protons of Pro (or protons of Aze).

    • Validating the cis state: Look for strong NOE cross-peaks between the proton of residue i−1 and the proton of the cyclic amino acid (Pro/Aze)[8].

  • Quantification: Integrate the corresponding cross-peaks to calculate the exact Ktrans/cis​ equilibrium constant.

Phase 2: Molecular Dynamics (MD) Simulations

To understand the causality behind the NMR data, MD simulations map the thermodynamic landscape.

  • Parameterization: Generate force-field parameters for N-Ph-Aze (e.g., using GROMOS or AMBER). Ensure the N-phenyl torsional barrier is accurately represented via quantum mechanical (QM) scans[7].

  • Simulation: Run a 50–100 ns explicit solvent trajectory.

  • Trajectory Analysis: Extract the ϕ and ψ dihedral angles. Compare the Ramachandran plots of the Pro-peptide vs. the N-Ph-Aze-peptide to visualize the restriction of conformational space and the induction of the 180° bend.

Workflow S1 Peptide Synthesis (Solid Phase) S2 1D/2D NMR Spectroscopy (NOESY/ROESY) S1->S2 Purified Sample S4 Molecular Dynamics (GROMACS/AMBER) S1->S4 In-silico Model S3 Cis/Trans Ratio Quantification S2->S3 Peak Integration S5 3D Conformational Validation S3->S5 Empirical Constraints S4->S5 Trajectory Analysis

Self-validating workflow combining NMR spectroscopy and MD simulations.

References

  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling.

  • Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B.

  • Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis. Journal of Neuropathology & Experimental Neurology.

  • pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Organic Letters.

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.

  • The n→π* Interaction. Accounts of Chemical Research.

  • Proline Derivatives and Analogs. Sigma-Aldrich.

Sources

Validation

Advanced HPLC Method Validation for (S)-1-Phenylazetidine-2-carboxylic Acid Enantiomeric Purity: A Comparative Guide

As the pharmaceutical industry shifts toward highly constrained peptidomimetics and novel small-molecule inhibitors, azetidine-2-carboxylic acid derivatives have emerged as critical chiral building blocks. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward highly constrained peptidomimetics and novel small-molecule inhibitors, azetidine-2-carboxylic acid derivatives have emerged as critical chiral building blocks. Specifically, (S)-1-Phenylazetidine-2-carboxylic acid provides unique conformational rigidity essential for target binding in thrombin inhibitors and specialized catalysts[1]. However, the zwitterionic nature and steric strain of the azetidine ring present significant analytical challenges for enantiomeric purity determination.

As a Senior Application Scientist, I frequently observe laboratories defaulting to legacy derivatization methods for amino acid analysis. This guide objectively compares traditional pre-column derivatization against modern direct-injection chiral stationary phases (CSPs). Furthermore, it provides a comprehensive, self-validating protocol aligned with the newly modernized guidelines (effective June 2024)[2].

The Contenders: Method Comparison & Mechanistic Causality

To accurately quantify the undesired (R)-enantiomer at trace levels (typically <0.1%), the analytical method must exhibit exceptional specificity and baseline resolution ( Rs​>2.0 ). We compared two distinct chromatographic philosophies.

Method A: Direct Analysis via Macrocyclic Glycopeptide CSP (The Modern Standard)

This method utilizes a Teicoplanin-based CSP (e.g., Chirobiotic T). Teicoplanin is a macrocyclic glycopeptide that contains multiple chiral centers, hydrogen-bonding sites, and a hydrophobic inclusion cavity.

  • The Causality of Separation: Native (S)-1-Phenylazetidine-2-carboxylic acid is zwitterionic. The teicoplanin stationary phase excels here because it undergoes ionic interactions with the carboxylic acid and amino groups, while the phenyl ring of the analyte engages in π−π interactions with the aglycone basket of the CSP[3].

  • Advantage: Eliminates sample preparation, preventing derivatization-induced racemization.

Method B: Pre-Column Derivatization via Polysaccharide CSP (The Legacy Approach)

This approach involves converting the amino acid into an N-benzoyl methyl ester or N-CBz derivative, followed by separation on an amylose or cellulose-based CSP (e.g., Chiralcel OD-H) using normal-phase solvents (Hexane/Isopropanol)[4].

  • The Causality of Separation: Derivatization neutralizes the zwitterion, allowing the bulky derivative to interact with the helical grooves of the polysaccharide carbamate via hydrogen bonding and steric fit[4].

  • Disadvantage: The multi-step derivatization (e.g., using diazomethane or benzyl bromoacetate) takes hours, introduces quantitative variability, and utilizes toxic, non-green solvents[1].

Performance Comparison Data

The following table summarizes the experimental performance of both methods during our initial feasibility studies.

ParameterMethod A: Direct (Teicoplanin CSP)Method B: Derivatized (Amylose CSP)
Sample Preparation Time < 5 minutes (Dilute & Shoot)4–6 hours (Reaction & Extraction)
Chiral Resolution ( Rs​ ) 2.83.1
Analysis Time 12 minutes45 minutes
Limit of Quantitation (LOQ) 0.05% (0.5 µg/mL)0.10% (1.0 µg/mL)
Racemization Risk Zero (Native state analyzed)Moderate (pH/heat dependent)
Mobile Phase Greenness High (Methanol/Water)Low (Hexane/IPA)

Experimental Workflow & Method Selection

MethodSelection Start Enantiomeric Purity Analysis (S)-1-Phenylazetidine-2-carboxylic acid M_A Method A: Direct Injection (Teicoplanin CSP) Start->M_A Recommended M_B Method B: Derivatization (Polysaccharide CSP) Start->M_B Legacy Adv_A Aqueous/Polar Organic Phase No Racemization Risk High Throughput M_A->Adv_A Adv_B Normal Phase Solvents High Reagent Cost Artifact Potential M_B->Adv_B Select Selected for ICH Q2(R2) Validation Adv_A->Select

Figure 1: Decision matrix for selecting the optimal chiral HPLC analytical pathway.

Step-by-Step Experimental Protocol (Method A)

To ensure a self-validating system, the protocol includes integrated System Suitability Testing (SST) criteria prior to any sample analysis.

Chromatographic Conditions
  • Column: Teicoplanin-based CSP (e.g., Astec Chirobiotic T), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : Ultrapure Water (80:20, v/v) containing 0.1% Triethylamine and 0.1% Glacial Acetic Acid. (Note: The ratio of TEA to Acetic Acid controls the pH to ~4.1, optimizing the ionization state of the azetidine carboxylic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C ± 1°C.

  • Detection: UV at 210 nm (optimized for the phenyl chromophore).

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: Mobile phase.

  • System Suitability Solution (SST): Weigh 10 mg of racemic 1-Phenylazetidine-2-carboxylic acid into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Test Sample Solution: Weigh accurately 10 mg of the (S)-enantiomer sample into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Filter: Pass all solutions through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Validation Framework

The modernized emphasizes a lifecycle approach and risk-based evaluation[2]. For a chiral impurity assay (quantitative limit test), the following parameters must be validated.

ValidationWorkflow SST 1. System Suitability (Rs > 2.0, N > 3000) Spec 2. Specificity (Blank & Forced Deg.) SST->Spec Sens 3. LOD / LOQ (S/N > 3 & S/N > 10) Spec->Sens Lin 4. Linearity (LOQ to 150%) Sens->Lin Acc 5. Accuracy & Precision (Spike Recovery n=9) Lin->Acc

Figure 2: Sequential execution of ICH Q2(R2) validation parameters for chiral impurity analysis.

Specificity & System Suitability

Causality: We must prove that the (R)-enantiomer peak is not co-eluting with the (S)-enantiomer, synthetic precursors, or degradation products.

  • Data: The SST solution demonstrated an elution order of (R)-enantiomer ( Rt​=8.4 min) followed by the (S)-enantiomer ( Rt​=11.2 min). The resolution ( Rs​ ) was 2.8, exceeding the ICH requirement of ≥1.5 . Blank injections showed no interference at these retention times.

Limit of Detection (LOD) and Quantitation (LOQ)

Determined based on the Signal-to-Noise (S/N) ratio approach as per ICH Q2(R2).

  • LOD: 0.15 µg/mL (0.015% relative to sample concentration), yielding an S/N of 3.5.

  • LOQ: 0.50 µg/mL (0.05% relative to sample concentration), yielding an S/N of 10.2.

Linearity and Range

The method must exhibit a proportional response for the (R)-enantiomer across the reporting range.

  • Protocol: Prepare calibration standards of the (R)-enantiomer at LOQ, 0.1%, 0.2%, 0.5%, 1.0%, and 1.5% levels (relative to the 1.0 mg/mL test concentration).

  • Results: Linear regression analysis yielded y=3452x+12.4 with a correlation coefficient ( R2 ) of 0.9998. The y-intercept was tightly bounded near zero, confirming the absence of proportional bias.

Accuracy (Spike Recovery)

Causality: Accuracy proves that the massive excess of the (S)-enantiomer does not suppress the UV signal or alter the integration of the trace (R)-enantiomer.

  • Protocol: The (S)-enantiomer sample (1.0 mg/mL) was spiked with the (R)-enantiomer at three concentration levels (0.1%, 0.5%, and 1.0%) in triplicate ( n=9 total).

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
0.10% (LOQ level)1.000.9898.0%2.1%
0.50%5.005.04100.8%0.8%
1.00%10.009.9599.5%0.5%
Precision (Repeatability)

Six independent sample preparations of the (S)-enantiomer spiked with 0.5% (R)-enantiomer were analyzed. The Relative Standard Deviation (RSD) of the (R)-enantiomer peak area was 0.9%, well within the acceptable limit of ≤5.0% for trace impurities.

Conclusion

By transitioning from legacy pre-column derivatization (Method B) to a direct macrocyclic glycopeptide CSP approach (Method A), laboratories can drastically reduce sample preparation time from hours to minutes while entirely eliminating the risk of derivatization-induced racemization. The method presented herein forms a robust, self-validating system that fully complies with the modernized ICH Q2(R2) guidelines, ensuring the highest level of scientific integrity for the quality control of (S)-1-Phenylazetidine-2-carboxylic acid.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link][2]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid Bioscience, Biotechnology, and Biochemistry - Taylor & Francis[Link][4]

  • Chiral secondary amino acids, their importance, and methods of analysis Amino Acids - Springer Science and Business Media LLC[Link][3]

Sources

Comparative

Decoding the Fragmentation Dynamics of (S)-1-Phenylazetidine-2-carboxylic Acid: A Comparative LC-MS/MS Guide

As drug development increasingly turns to constrained cyclic amino acids to improve peptide stability and bioavailability, structural analogs like azetidine-2-carboxylic acid (a 4-membered ring bioisostere of proline) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly turns to constrained cyclic amino acids to improve peptide stability and bioavailability, structural analogs like azetidine-2-carboxylic acid (a 4-membered ring bioisostere of proline) have gained immense analytical importance[1]. However, characterizing these molecules via tandem mass spectrometry (MS/MS) presents a unique challenge: distinguishing the highly strained 4-membered azetidine ring from its 5-membered pyrrolidine counterpart (e.g., L-proline derivatives) or acyclic isomers.

This guide provides an authoritative, objective comparison of analytical platforms and structural fragmentation pathways for (S)-1-Phenylazetidine-2-carboxylic acid , equipping analytical scientists with the mechanistic insights and self-validating protocols required for rigorous structural elucidation.

Mechanistic Causality: The Fragmentation Pathway

To optimize an MS/MS method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation. Cyclic amino acids exhibit a well-documented fragmentation behavior known as the "proline effect," where the constrained ring system dictates specific proton mobility and cleavage sites during Collision-Induced Dissociation (CID)[2].

For protonated (S)-1-Phenylazetidine-2-carboxylic acid ( [M+H]+ at m/z 178.0863), the fragmentation cascade is driven by the localization of the charge on the tertiary amine nitrogen, followed by the energetic relief of the strained 4-membered ring:

  • Primary Neutral Loss (Low Collision Energy): The most labile group is the carboxylic acid. The molecule undergoes an immediate loss of water (-18 Da) to form m/z 160.0757, or a direct loss of carbon dioxide (-44 Da) to form the highly stable 1-phenylazetidinium cation at m/z 134.0965.

  • Ring Cleavage (Medium to High Collision Energy): The critical diagnostic step is the opening of the azetidine ring. The 1-phenylazetidinium intermediate (m/z 134.0965) expels ethylene ( C2​H4​ , -28.0313 Da) to yield a phenyl-methyleniminium cation at m/z 106.0652.

  • Terminal Fragmentation: At maximum collision energies, the N-C bond cleaves entirely, leaving the bare phenyl cation at m/z 77.0391.

Structural Comparison: Azetidine vs. Pyrrolidine

The true test of an MS/MS method is differentiating (S)-1-Phenylazetidine-2-carboxylic acid from its 5-membered homolog, 1-Phenylpyrrolidine-2-carboxylic acid [3]. While both molecules ultimately generate the identical m/z 106.065 product ion, the neutral loss pathway is distinctly different. The pyrrolidine analog loses C3​H6​ (-42 Da) from its decarboxylated intermediate, whereas the azetidine analog loses C2​H4​ (-28 Da). Tracking these specific intermediate transitions is essential for preventing false-positive identifications in complex biological matrices.

Diagnostic Fragment Ion Comparison
CompoundPrecursor [M+H]+ Decarboxylation [M+H−CO2​]+ Ring Cleavage ProductTerminal Ion
(S)-1-Phenylazetidine-2-carboxylic acid m/z 178.0863m/z 134.0965m/z 106.0652 (Loss of C2​H4​ )m/z 77.0391
1-Phenylpyrrolidine-2-carboxylic acid m/z 192.1019m/z 148.1121m/z 106.0651 (Loss of C3​H6​ )m/z 77.0391

Analytical Platform Comparison: HR-Q-TOF vs. QqQ

Selecting the correct mass spectrometry platform depends entirely on the experimental objective. Below is an objective comparison of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) systems for analyzing azetidine derivatives.

FeatureHR-Q-TOF MS (e.g., Agilent 6546 / Sciex X500R)Triple Quadrupole (QqQ) (e.g., Waters TQ-XS / TSQ Altis)
Primary Application Structural elucidation, metabolite ID, isomer differentiation.High-throughput pharmacokinetics (PK), trace-level quantitation.
Mass Accuracy <2 ppm (Crucial for distinguishing isobaric neutral losses).Nominal mass ( ±0.5 Da).
Scan Mode Full Scan MS/MS (Captures all fragments simultaneously).Multiple Reaction Monitoring (MRM) (Targeted transitions only).
Sensitivity Moderate to High (Low picogram range).Ultra-High (Femtogram to attogram range).
Verdict for this Assay Superior for initial characterization to confirm the exact mass of the C2​H4​ vs C3​H6​ loss.Superior for routine screening once the m/z 178 134 transition is validated.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol incorporates a self-validating system design. Every batch must pass System Suitability Testing (SST) before sample acquisition to prove that the instrument can successfully resolve the azetidine ring fragmentation from background noise.

Step 1: Sample Preparation & System Suitability
  • Causality: Azetidine-2-carboxylic acid derivatives are small, highly polar molecules that suffer from poor retention on standard C18 reverse-phase columns[1]. We utilize a slightly acidified aqueous extraction to maintain the protonated state.

  • Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Self-Validation (SST): Spike the sample with a stable isotope-labeled internal standard (e.g., D5​ -phenylazetidine-2-carboxylic acid). The system is only deemed "valid" if the heavy/light retention times match within ±0.05 minutes and the mass accuracy of the precursor is <5 ppm.

Step 2: Chromatographic Separation
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity BEH Amide, 2.1×100 mm, 1.7 µm). Why HILIC? It provides superior retention for polar cyclic amino acids compared to Reverse Phase[1].

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.125% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B. Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Acquisition Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 350°C (Ensures complete droplet evaporation without thermally degrading the labile carboxylic acid).

  • Collision Energy (CE) Profiling: Use a stepped CE approach (15 eV, 25 eV, 40 eV). Why? 15 eV captures the fragile [M+H−CO2​]+ ion (m/z 134), while 40 eV is required to force the rigid azetidine ring to cleave into the m/z 106 and m/z 77 fragments.

Logical Workflow & Fragmentation Visualization

The following diagram maps the analytical decision tree and the precise gas-phase dissociation logic of (S)-1-Phenylazetidine-2-carboxylic acid.

G cluster_0 Analytical Platform & Ionization QTOF HR-Q-TOF MS (Exact Mass Confirmation) Precursor Precursor Ion [M+H]+ m/z 178.0863 QTOF->Precursor ESI (+) QQQ Triple Quadrupole (MRM Quantitation) QQQ->Precursor ESI (+) Frag1 Decarboxylation (-CO2) m/z 134.0965 (1-phenylazetidinium) Precursor->Frag1 Low CE (15 eV) Frag2 Dehydration (-H2O) m/z 160.0757 Precursor->Frag2 Low CE (15 eV) Frag3 Azetidine Ring Cleavage (-C2H4) m/z 106.0652 Frag1->Frag3 Medium CE (25 eV) Frag4 Terminal Cleavage m/z 77.0391 (Phenyl Cation) Frag3->Frag4 High CE (40 eV)

Fig 1: LC-MS/MS workflow and CID fragmentation logic for 1-phenylazetidine-2-carboxylic acid.

References

  • Raulfs, M. D. M., et al. "Investigations of the mechanism of the 'proline effect' in tandem mass spectrometry experiments: the 'pipecolic acid effect'." Journal of the American Society for Mass Spectrometry, 2014. Available at:[Link]

  • Ranjha, R., et al. "A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)." OPUS at UTS, 2024. Available at:[Link]

  • National Center for Biotechnology Information. "1-Phenylproline | C11H13NO2 | CID 11106179." PubChem Database. Available at:[Link]

Sources

Validation

Resolving (S)-1-Phenylazetidine-2-carboxylic Acid: A Comparative Guide to Chiral Stationary Phases

The enantiomeric resolution of strained, four-membered nitrogen heterocycles presents a unique chromatographic challenge. While underivatized azetidine-2-carboxylic acid is a well-documented secondary amino acid 1, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric resolution of strained, four-membered nitrogen heterocycles presents a unique chromatographic challenge. While underivatized azetidine-2-carboxylic acid is a well-documented secondary amino acid 1, the introduction of an N-phenyl group fundamentally alters its physicochemical profile. (S)-1-Phenylazetidine-2-carboxylic acid is a tertiary amine and a free carboxylic acid. This structural reality dictates that classical amino acid resolution strategies—such as crown ether complexation—will fail, requiring researchers to pivot toward polysaccharide or zwitterionic chiral stationary phases (CSPs) 2.

As an Application Scientist, I have structured this guide to objectively compare the performance of viable CSPs for this specific analyte, explaining the mechanistic causality behind column selection and providing self-validating experimental workflows.

Mechanistic Evaluation of CSP Alternatives

To achieve baseline resolution ( ), the CSP must complement the analyte's specific functional groups.

The Fallacy of Crown Ether Columns

Crown ether CSPs (e.g., Crownpak CR) are the gold standard for free amino acids because they form a host-guest inclusion complex with primary ammonium ions ( ). Because 1-phenylazetidine-2-carboxylic acid is a tertiary amine lacking N-H protons, it cannot form this critical hydrogen-bond network. Crown ether columns will yield zero chiral recognition for this compound.

Polysaccharide-Based CSPs: The Gold Standard

Derivatized cellulose and amylose columns (such as Chiralcel OD-H and Chiralpak AD-H) are highly effective for N-aryl azetidines 3. The chiral recognition mechanism relies on a synergistic combination of:

  • Stacking: The analyte's N-phenyl ring interacts with the 3,5-dimethylphenylcarbamate groups of the CSP.

  • Hydrogen Bonding: The free carboxylic acid acts as an H-bond donor to the carbamate carbonyls.

  • Steric Inclusion: The rigid, strained azetidine ring fits into the chiral grooves of the polysaccharide backbone.

Zwitterionic CSPs: The Orthogonal Approach

Cinchona alkaloid-based zwitterionic columns (e.g., Chiralpak ZWIX) offer an orthogonal separation mechanism. While designed for zwitterionic amino acids, they function effectively here via weak anion-exchange interactions between the CSP's basic quinuclidine nitrogen and the analyte's carboxylate, supported by steric repulsion of the bulky N-phenyl group.

CSP_Selection Start Analyte: 1-Phenylazetidine-2-carboxylic acid CheckNH Structural Analysis: Free N-H Present? Start->CheckNH NoNH No (Tertiary N-Phenyl Amine) CheckNH->NoNH CrownEther Crown Ether CSPs (Ineffective) NoNH->CrownEther Avoid SelectCSP Select Compatible CSP NoNH->SelectCSP Proceed PolyCSP Polysaccharide CSPs (Chiralcel OD-H / AD-H) SelectCSP->PolyCSP H-Bond & π-π ZwitCSP Zwitterionic CSPs (Chiralpak ZWIX) SelectCSP->ZwitCSP Ionic Interaction

Decision workflow for selecting CSPs for N-substituted azetidine amino acids.

Comparative Performance Data

The following table summarizes the expected chromatographic performance of various CSPs for the resolution of racemic 1-phenylazetidine-2-carboxylic acid.

Chiral Stationary PhaseChemistryPrimary Retention MechanismOptimal Mobile PhaseExpected Resolution ( )Suitability
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, stacking, steric fitHexane / IPA / TFA (80:20:0.1)> 2.0 Excellent
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, stacking, steric fitHexane / IPA / TFA (85:15:0.1)~ 1.8 Very Good
Chiralpak ZWIX(+) Cinchona alkaloid-based zwitterionicAnion-exchange, H-bondingMeOH / ACN + Formic Acid / DEA~ 1.5 Good (Orthogonal)
Crownpak CR(+) Chiral crown etherHost-guest inclusionAqueous Perchloric Acid (pH 1.5)0.0 Fails (No primary amine)

Self-Validating Experimental Protocols

When analyzing free carboxylic acids on normal-phase silica-based columns, peak tailing is the primary mode of failure. The protocols below utilize specific chemical modifiers or derivatization steps to ensure a robust, self-validating system.

Protocol A: Direct Normal-Phase LC on Chiralcel OD-H

Causality Check: Why add Trifluoroacetic Acid (TFA)? Without an acidic modifier, the free carboxylic acid will partially ionize and interact non-specifically with residual silanols on the silica support, causing severe peak tailing. TFA suppresses this ionization, maintaining the analyte in a neutral state for optimal hydrogen bonding with the CSP 4.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) TFA. Degas thoroughly via sonication.

  • Sample Preparation: Dissolve 1 mg of the racemic mixture in 1 mL of the mobile phase. Vortex until clear.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 230 nm and 254 nm (leveraging the N-phenyl chromophore).

  • System Suitability (Validation Checkpoint): Inject 10 µL. The system is validated only if the tailing factor ( ) of the first eluting peak is and baseline resolution ( ) is achieved. If , verify the TFA concentration in the mobile phase.

Protocol B: Pre-Column Derivatization to Methyl Ester (Alternative)

Causality Check: If direct analysis yields poor peak shape despite acidic modifiers, converting the free acid to a methyl ester eliminates the acidic proton entirely, drastically improving mass transfer kinetics on normal-phase columns 5.

  • Derivatization: Dissolve 5 mg of the analyte in 2 mL of MeOH/Toluene (4:6 v/v).

  • Reaction: Add (Trimethylsilyl)diazomethane ( ) dropwise until a persistent yellow color remains. Stir for 30 minutes at room temperature.

  • Quenching: Add glacial acetic acid dropwise until the solution turns colorless, then evaporate under reduced pressure.

  • Analysis: Re-dissolve in Hexane/IPA (98:2 v/v) and analyze on Chiralcel OD-H at 1.0 mL/min (No TFA required).

Mechanism Analyte (S)-1-Phenylazetidine-2-carboxylic Acid PiPi π-π Stacking (N-Phenyl ↔ CSP Aryl) Analyte->PiPi HBond Hydrogen Bonding (COOH ↔ Carbamate C=O/NH) Analyte->HBond Steric Steric Fit (Azetidine Ring in Chiral Groove) Analyte->Steric CSP Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) PiPi->CSP HBond->CSP Steric->CSP

Mechanistic recognition interactions between the analyte and Chiralcel OD-H.

Conclusion

For the enantiomeric resolution of (S)-1-Phenylazetidine-2-carboxylic acid, the structural absence of a primary/secondary amine dictates the abandonment of traditional amino acid columns. Polysaccharide-based CSPs , specifically Chiralcel OD-H, provide the most robust and reproducible resolution. Success relies entirely on controlling the ionization state of the carboxylic acid, either through the precise addition of TFA to the mobile phase or via pre-column methyl ester derivatization.

References

  • Chiral secondary amino acids, their importance, and methods of analysis Springer / ResearchG
  • Mechanistic Interrogation of the Asymmetric Lithiation-trapping of N-Thiopivaloyl Azetidine and Pyrrolidine The Royal Society of Chemistry (RSC)
  • Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines N
  • Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry (ACS)
  • WO2014141065A1 - Azetidine amide derivatives as orexin receptor antagonists Google P

Sources

Comparative

Comparative Reactivity Guide: Azetidine-2-carboxylic Acid vs. (S)-1-Phenylazetidine-2-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary The azetidine ring—a highly strained, four-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has become a privileged scaffold in modern drug discovery, featured in numerous clinical candidates and approved therapeutics[1]. However, the substitution pattern on the azetidine nitrogen fundamentally dictates the molecule's electronic properties, structural geometry, and chemical reactivity.

This guide provides an objective, data-driven comparison between the unsubstituted secondary amine Azetidine-2-carboxylic acid (Aze) and its tertiary amine derivative, (S)-1-Phenylazetidine-2-carboxylic acid (1-Phenyl-Aze) . By analyzing their distinct nucleophilicities, steric profiles, and biological implications, we establish robust, self-validating protocols for integrating these building blocks into complex peptide synthesis and cross-coupling workflows.

Structural and Electronic Profiling

The reactivity of azetidine derivatives is governed by a delicate balance of ring strain (~26 kcal/mol) and the electronic nature of the nitrogen substituent.

  • Azetidine-2-carboxylic acid (Aze): As a direct lower homologue of proline, Aze possesses a highly nucleophilic secondary amine. The ring strain slightly increases the acidity of the adjacent carboxylic acid (pKa ~2.35) compared to unstrained amino acids[2]. In peptide synthesis, Aze acts as a potent nucleophile and acyl donor, though its incorporation often perturbs normal secondary structures, promoting cis-peptide bond conformations[3].

  • (S)-1-Phenylazetidine-2-carboxylic acid: The introduction of an N-phenyl group transforms the nitrogen into an aniline-like tertiary amine. The nitrogen's lone pair is extensively delocalized into the aromatic π -system. This resonance stabilization drastically reduces the basicity of the amine (conjugate acid pKa drops to ~2.5–3.0) and renders it practically non-nucleophilic under standard conditions. Furthermore, the bulky phenyl ring introduces significant steric hindrance around the C2-carboxylic acid, complicating its activation as an acyl donor[4].

Table 1: Quantitative Physicochemical & Reactivity Comparison
PropertyAzetidine-2-carboxylic acid (Aze)(S)-1-Phenylazetidine-2-carboxylic acid
Amine Classification Secondary AmineTertiary Amine (N-Aryl)
Nitrogen Nucleophilicity HighVery Low (Resonance deactivated)
pKa (Carboxylic Acid) ~2.35~2.1 (Predicted)
pKa (Conjugate Acid of Amine) ~9.8~2.5 - 3.0
Steric Hindrance (C2 Position) MinimalHigh (Due to N-phenyl bulk)
Peptide Bond Geometry Promotes cis/trans mixturesHighly restricted
Ribosomal Misincorporation Yes (Proline Surrogate)No (Sterically excluded)

Reactivity in Peptide Coupling workflows

The divergent electronic profiles of these two compounds dictate entirely different handling strategies in Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling.

Workflow Substrate1 Azetidine-2-carboxylic acid (Secondary Amine) Coupling Standard Peptide Coupling (HATU / DIPEA) Substrate1->Coupling Substrate2 (S)-1-Phenylazetidine-2-carboxylic acid (Tertiary N-Aryl Amine) Substrate2->Coupling Result1 Rapid Amide Bond Formation Acts as Nucleophile & Acyl Donor Coupling->Result1 Aze Result2 Acyl Donor ONLY Nitrogen is Non-Nucleophilic Coupling->Result2 1-Phenyl-Aze

Fig 1. Divergent reactivity profiles of Aze and 1-Phenyl-Aze in standard peptide coupling workflows.

Causality Behind Coupling Behavior

Aze readily undergoes N-acylation due to its localized, highly available lone pair. Conversely, 1-Phenyl-Aze cannot be utilized as a nucleophile in SPPS. When using 1-Phenyl-Aze as an acyl donor, the steric bulk of the N-phenyl group shields the activated carbonyl. Therefore, standard carbodiimides (like DIC) are often insufficient; highly reactive uronium salts with efficient leaving groups (such as HATU/HOAt) are required to force the acylation of the incoming amine.

Biological and Pharmacological Implications

Understanding the biological reactivity of these compounds is critical for drug development professionals.

Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid. Because of its structural similarity to proline, it is mistakenly recognized by prolyl-tRNA synthetase. This leads to its misincorporation into nascent proteins (such as collagen), which triggers severe protein misfolding, Endoplasmic Reticulum (ER) stress, ATF6 cleavage, and ultimately apoptosis[5].

By contrast, 1-Phenyl-Aze is sterically excluded from the prolyl-tRNA synthetase active site. It serves as a biologically orthogonal, rigid vector for small-molecule drug design without the teratogenic risks associated with ribosomal misincorporation.

BioPathway Aze L-Azetidine-2- carboxylic acid tRNA Prolyl-tRNA Synthetase Aze->tRNA Mimics Proline Misincorporation Protein Misincorporation tRNA->Misincorporation ERStress ER Stress & ATF6 Cleavage Misincorporation->ERStress Misfolding

Fig 2. Biological pathway of Aze-induced ER stress via ribosomal misincorporation.

Experimental Methodologies (Self-Validating Systems)

To objectively demonstrate the reactivity differences, the following self-validating protocols are designed for laboratory execution.

Protocol 1: Comparative Acylation (Acting as Acyl Donors)

Objective: Evaluate the coupling efficiency of Aze vs. 1-Phenyl-Aze onto a standard resin-bound amine. Causality: We utilize HATU/DIPEA to overcome the steric hindrance of the N-phenyl group. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which is essential for driving the reaction forward when the C2 position is sterically crowded.

  • Preparation: Swell 0.1 mmol of Rink Amide resin (loading 0.5 mmol/g) in DMF for 30 minutes.

  • Activation: In separate vials, dissolve 0.3 mmol (3 eq) of either Fmoc-Aze-OH or 1-Phenyl-Aze in 2 mL of anhydrous DMF. Add 0.29 mmol (2.9 eq) of HATU.

  • Base Addition: Add 0.6 mmol (6 eq) of DIPEA to the mixtures. Stir for 2 minutes to allow active ester formation.

  • Coupling: Transfer the activated solutions to the resin. Agitate at room temperature.

  • Validation Checkpoint (Self-Validation): Perform a Kaiser Test at 30 minutes and 120 minutes.

    • Expected Result: The Fmoc-Aze-OH coupling will yield a negative (yellow) Kaiser test within 30 minutes. The 1-Phenyl-Aze coupling will likely remain slightly positive (blue/green) at 30 minutes due to steric hindrance, requiring the full 120 minutes or a double-coupling cycle to reach completion.

Protocol 2: Nucleophilic Competence Assay

Objective: Validate the electronic deactivation of the N-phenyl amine. Causality: By exposing both compounds to a highly reactive electrophile (Fmoc-OSu) under basic conditions, we track N-acylation. The resonance stabilization of the 1-Phenyl-Aze nitrogen lone pair prevents it from attacking the electrophile.

  • Solution Prep: Dissolve 1.0 mmol of Aze and 1.0 mmol of 1-Phenyl-Aze in separate flasks containing 5 mL of 10% Na2CO3 (aq) and 5 mL of Dioxane.

  • Electrophile Addition: Add 1.2 mmol of Fmoc-OSu to each flask.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint (LC-MS Tracking): Sample 10 μ L from each reaction, quench with 0.1% TFA, and analyze via LC-MS.

    • Expected Result: The Aze flask will show >95% conversion to Fmoc-Aze-OH (m/z = 324.1 [M+H]+ ). The 1-Phenyl-Aze flask will show 0% acylation, recovering only the unreacted starting material (m/z = 178.1 [M+H]+ ), proving the complete nucleophilic deactivation of the N-aryl amine.

References

  • Azetidine-2-carboxylic acid — Grokipedia Source: Grokipedia URL
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PubMed (NIH)
  • L-Azetidine-2-carboxylic acid | Proline Analog Source: MedChemExpress URL
  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL
  • Source: PMC (NIH)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-1-Phenylazetidine-2-carboxylic acid

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific logistical, operational, and safety challenges associated with handling (S)-1-Phenylazetidine-2-carboxylic acid . This c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific logistical, operational, and safety challenges associated with handling (S)-1-Phenylazetidine-2-carboxylic acid .

This compound is a highly specialized, non-proteinogenic amino acid derivative. While its parent compound, azetidine-2-carboxylic acid (AZE), is a naturally occurring proline analog known for its severe proteotoxicity, the addition of an N-phenyl ring significantly alters its physicochemical risk profile. This guide provides the causality behind the safety protocols, ensuring that your laboratory personnel can execute their workflows with uncompromising safety and scientific integrity.

Mechanistic Risk Assessment: The Causality of Toxicity

To handle (S)-1-Phenylazetidine-2-carboxylic acid safely, one must first understand its biological mechanism of action. AZE and its derivatives evade recognition by cellular aminoacyl-tRNA synthetases and are erroneously incorporated into proteins in place of L-proline[1]. Because proline dictates critical structural turns in protein folding, this misincorporation leads to severe protein misfolding, triggering endoplasmic reticulum (ER) stress and a global unfolded protein response (UPR)[1][2].

The N-phenyl substitution in (S)-1-Phenylazetidine-2-carboxylic acid drastically increases the molecule's lipophilicity. This creates two primary exposure risks:

  • Inhalation Hazard: Powders can easily become aerosolized. Inhalation bypasses first-pass metabolism, leading to rapid systemic distribution and potential neurological toxicity[3].

  • Dermal Hazard: The lipophilic phenyl group enhances transdermal penetration compared to standard amino acids, making skin contact a critical, high-risk exposure route.

Mechanism A (S)-1-Phenylazetidine- 2-carboxylic acid B Cellular Entry (Enhanced by Phenyl) A->B C Prolyl-tRNA Synthetase (Evades Recognition) B->C Mimics Proline D Misincorporation into Proline-Rich Proteins C->D tRNA Charging E Protein Misfolding & ER Stress D->E F Unfolded Protein Response (UPR) E->F G Cellular Toxicity / Apoptosis F->G Unresolved Stress

Fig 1: Cellular toxicity mechanism of (S)-1-Phenylazetidine-2-carboxylic acid via ER stress.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic, proteotoxic powders. The following matrix outlines the mandatory PPE, grounded in the causality of the compound's specific risks.

Protection ZoneRequired EquipmentQuantitative Spec / StandardCausality / Rationale
Hand/Skin Double Nitrile GlovesOuter layer: ≥0.11 mm thicknessThe phenyl group increases lipophilicity; a double layer prevents rapid chemical breakthrough.
Respiratory N95 or P100 RespiratorFilter efficiency ≥95%Prevents inhalation of aerosolized particles (<5 μm) which can cause systemic toxicity[3].
Eye/Face Safety GogglesEN166 or ANSI Z87.1Prevents mucosal absorption from micro-dust generated during weighing.
Body Tyvek / Disposable Lab CoatFluid-resistantPrevents invisible powder accumulation on standard woven cotton lab coats.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are strictly met.

Workflow Start Pre-Operation Check Vent Verify Fume Hood / Isolator (Face Velocity > 100 fpm) Start->Vent PPE Don Specialized PPE (Double Nitrile, N95/P100) Vent->PPE Weigh Weighing inside Enclosure (Anti-static tools) PPE->Weigh Solvent In-Situ Dissolution (Closed Vessel Transit) Weigh->Solvent Minimize Dust Decon Decontamination of Tools (10% Bleach / EtOH) Solvent->Decon

Fig 2: Self-validating operational workflow for handling lipophilic toxic powders.

Step 1: Environmental Preparation & Verification

  • Action: Conduct all handling, weighing, and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Validation: Verify the inward face velocity is ≥100 fpm (feet per minute). Self-Check: Hold a single tissue (e.g., Kimwipe) 2 inches from the bottom sash edge; it must be actively pulled inward. If it flutters outward or drops straight down, abort operations immediately.

Step 2: Anti-Static Mitigation

  • Action: Use an anti-static zero-ionizer fan directed at the balance pan. Use only grounded, conductive spatulas (e.g., stainless steel or PTFE-coated, avoiding standard plastics).

  • Causality: Fine powders of carboxylic acid derivatives are prone to static charge accumulation, which can cause the powder to aerosolize abruptly when the stock container is opened.

Step 3: Transfer and Weighing

  • Action: Tare a sealed, pre-weighed vial. Open the stock container only within the deepest part of the hood (at least 6 inches behind the sash). Transfer the required mass, seal the vial, and record the weight.

  • Validation: The balance must stabilize within 5 seconds. Continuous drifting indicates micro-drafts or static interference, which risks aerosolization.

Step 4: In-Situ Dissolution

  • Action: Whenever possible, dissolve the powder in the required reaction solvent (e.g., DMF, DMSO, or DCM) directly within the weighing enclosure before transporting it to the main reaction setup.

  • Causality: Transporting solutions in sealed vials eliminates the risk of toxic dust inhalation during transit across the laboratory.

Spill Response & Decontamination Plan

Immediate response is critical due to the compound's high biological activity and potential to disrupt cellular quality control pathways[4].

Protocol for Solid Spills (Powder):

  • Isolate: Evacuate personnel from the immediate 5-meter radius.

  • Suppress: Do NOT sweep or brush. Cover the powder gently with damp, absorbent laboratory pads (dampened with water or 70% ethanol) to suppress dust formation.

  • Collect: Use non-sparking tools to scoop the damp pads and spilled material into a hazardous waste bag.

  • Decontaminate: Wash the surface with a 10% bleach solution to degrade the organic material, followed by a 70% ethanol wipe-down to remove any remaining lipophilic residues.

Protocol for Liquid Spills (Solution):

  • Contain: Surround the spill with universal chemical absorbents (e.g., diatomaceous earth).

  • Neutralize: Because the compound is dissolved, the dermal penetration risk is at its peak. Ensure double-gloving is intact. Absorb the liquid completely.

  • Clean: Scrub the area with an organic solvent compatible with the surface (e.g., isopropanol) to dissolve and lift the phenyl-derivative, followed by standard soap and water.

Waste Disposal Plan

Improper disposal of non-proteinogenic amino acids can lead to environmental toxicity, particularly affecting plant and microbial life[2].

  • Solid Waste: All empty vials, contaminated spatulas, disposable PPE, and spill cleanup materials must be placed in a rigid, puncture-resistant container explicitly labeled: "Toxic Organic Solid Waste - Contains Proline Analogs."

  • Liquid Waste: Aqueous and organic waste streams containing (S)-1-Phenylazetidine-2-carboxylic acid must be kept separate from strong oxidizing agents. Label as "Halogen-Free Organic Waste - Highly Toxic" (unless dissolved in a halogenated solvent like DCM, which requires the "Halogenated Organic Waste" designation).

  • Regulatory Compliance: Dispose of all waste via a certified hazardous waste contractor in accordance with local environmental control regulations (e.g., EPA RCRA guidelines). Never flush solutions containing this compound down the drain.

References

  • Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis. Journal of Neuropathology & Experimental Neurology | Oxford Academic. 3

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed (NIH). 2

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 Genes - Oxford Academic. 4

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. 1

Sources

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